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Core Science & Biosynthesis

Foundational

Technical Guide: Biosynthesis and Analysis of Dihydrocholesterol-3-sulfate (Cholestanol Sulfate)

Executive Summary Dihydrocholesterol-3-sulfate , scientifically designated as Cholestanol Sulfate (5 -cholestan-3 -yl sulfate) , represents a critical yet under-discussed metabolite in mammalian sterol biochemistry. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrocholesterol-3-sulfate , scientifically designated as Cholestanol Sulfate (5


-cholestan-3

-yl sulfate)
, represents a critical yet under-discussed metabolite in mammalian sterol biochemistry. While its unsaturated analog, Cholesterol Sulfate (CS), is widely recognized for its role in epidermal barrier function and desquamation, Cholestanol Sulfate serves as a significant marker in pathologies such as Cerebrotendinous Xanthomatosis (CTX) and X-linked Ichthyosis (XLI).

This guide dissects the biosynthesis of this amphipathic lipid, moving from the hepatic and extrahepatic formation of the cholestanol core to its terminal sulfoconjugation. It concludes with a validated LC-MS/MS analytical workflow designed for high-sensitivity quantification in biological matrices.

Part 1: The Biochemistry of the Substrate (Cholestanol Formation)

To understand the biosynthesis of Dihydrocholesterol-3-sulfate, one must first isolate the origin of its sterol core: Cholestanol . Unlike cholesterol, which is synthesized de novo from acetyl-CoA, cholestanol in mammals is primarily a derivative of cholesterol itself.

The "Cholesterol-to-Cholestanol" Shift

Contrary to common assumptions, cholesterol is not directly hydrogenated to cholestanol in a single step. The saturation of the


 double bond requires a multi-enzymatic isomerization and reduction pathway, primarily occurring in the liver.

The Canonical Pathway:

  • Oxidation/Isomerization: Cholesterol is converted to 4-cholesten-3-one by

    
    -hydroxy- 
    
    
    
    -steroid dehydrogenase (
    
    
    -HSD).[1] This oxidation shifts the double bond from C5-C6 to C4-C5 and oxidizes the hydroxyl group to a ketone.
  • 5

    
    -Reduction:  The enzyme 
    
    
    
    -Reductase (SRD5A1/SRD5A2)
    reduces the
    
    
    double bond, yielding
    
    
    -cholestan-3-one
    . This step is critical; it establishes the trans A/B ring fusion characteristic of cholestanol (flat geometry), distinct from the cis fusion seen in coprostanol (bent geometry).
  • Reduction to Alcohol: Finally,

    
    -hydroxysteroid dehydrogenase (3-HSD)  reduces the ketone back to a hydroxyl group, yielding Cholestanol  (
    
    
    
    -cholestan-3
    
    
    -ol).
Pathological Acceleration (CTX Context)

In Cerebrotendinous Xanthomatosis (CTX), a deficiency in the mitochondrial enzyme CYP27A1 blocks bile acid synthesis. This leads to an upregulation of


-hydroxylase (CYP7A1) and the accumulation of cholestanol via an alternative pathway involving 

-hydroxy-4-cholesten-3-one intermediates. This pathological surge provides excess substrate for subsequent sulfation.

Part 2: The Sulfoconjugation Mechanism

The transformation of hydrophobic cholestanol into amphipathic Dihydrocholesterol-3-sulfate is a Phase II conjugation reaction.

The Enzymatic Core: SULT2B1b

The specific sulfotransferase responsible for this reaction is SULT2B1b (Cytosolic Sulfotransferase 2B1, isoform b).[2][3]

  • Specificity: Unlike SULT2A1 (which prefers DHEA), SULT2B1b exhibits high specificity for sterols with a

    
    -hydroxyl group and a planar structure. The 
    
    
    
    -saturated structure of cholestanol fits the hydrophobic pocket of SULT2B1b efficiently, mimicking the cholesterol substrate.
  • Reaction: The enzyme transfers a sulfonate group (

    
    ) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS)  to the C3 hydroxyl of cholestanol.
    
The "Sulfate Cycle" in Epidermis

In the stratum corneum, this pathway is part of a regulatory cycle:

  • Synthesis: SULT2B1b sulfates cholestanol/cholesterol in the lower epidermis (stratum granulosum).

  • Function: The sulfate group stabilizes the lipid bilayer and inhibits serine proteases, preventing premature desquamation.

  • Hydrolysis: In the outer layers, Steroid Sulfatase (STS) hydrolyzes the sulfate, allowing the skin to shed.

    • Clinical Note: In X-linked Ichthyosis, STS is defective.[2][4] Cholestanol sulfate (along with cholesterol sulfate) accumulates, leading to retention hyperkeratosis (fish-scale skin).

Part 3: Visualization of the Biosynthetic Pathway

The following diagram illustrates the conversion of Cholesterol to Cholestanol and its subsequent sulfation, highlighting the enzymes involved.

BiosynthesisPathway cluster_0 Hepatic/Peripheral Transformation cluster_1 Sulfoconjugation (Phase II) Cholesterol Cholesterol (C27H46O) Enz1 3β-HSD (Oxidation) Cholesterol->Enz1 Cholestenone 4-cholesten-3-one Enz2 5α-Reductase (SRD5A1/2) Cholestenone->Enz2 Cholestanone 5α-cholestan-3-one Enz3 3β-HSD (Reduction) Cholestanone->Enz3 Cholestanol Cholestanol (Dihydrocholesterol) SULT SULT2B1b (Sulfotransferase) Cholestanol->SULT Enz1->Cholestenone Enz2->Cholestanone Enz3->Cholestanol PAPS PAPS (Donor) PAPS->SULT Product Dihydrocholesterol-3-Sulfate (Cholestanol Sulfate) SULT->Product

Figure 1: The biosynthetic cascade from Cholesterol to Dihydrocholesterol-3-sulfate, mediated by hepatic redox enzymes and the specific sulfotransferase SULT2B1b.

Part 4: Analytical Methodology (LC-MS/MS)

Quantifying Cholestanol Sulfate is challenging due to its structural similarity to Cholesterol Sulfate (mass difference of only +2 Da) and its low physiological abundance. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode.

Sample Preparation (Solid Phase Extraction)

Rationale: Liquid-liquid extraction (LLE) often yields poor recovery for amphipathic sulfates. Weak Anion Exchange (WAX) SPE is preferred to isolate the anionic sulfate moiety.

Protocol:

  • Aliquot: 100

    
    L Serum or Tissue Homogenate.
    
  • Internal Standard: Spike with 10

    
    L of 
    
    
    
    -Cholesterol Sulfate (or
    
    
    -Cholestanol Sulfate if available).
  • Precipitation: Add 300

    
    L Acetonitrile (cold) to precipitate proteins. Centrifuge at 12,000 x g for 10 min.
    
  • SPE Loading: Dilute supernatant 1:1 with water. Load onto Oasis WAX SPE cartridge (60 mg).

  • Wash:

    • Wash 1: 2% Formic Acid (removes neutrals/zwitterions).

    • Wash 2: Methanol (removes hydrophobic neutrals).

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol.

  • Dry & Reconstitute: Evaporate under

    
     at 35°C. Reconstitute in 100 
    
    
    
    L Methanol:Water (1:1).
LC-MS/MS Parameters
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7

    
    m) or equivalent.
    
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 7.0).

  • Mobile Phase B: Methanol:Acetonitrile (90:10).

  • Ionization: ESI Negative Mode (Sulfates lose

    
     easily; Positive mode is poor for sulfates).
    

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Note
Cholestanol Sulfate 467.3 96.9 45

fragment
Cholesterol Sulfate465.396.945Interference check

-Cholesterol Sulfate
472.396.945Internal Standard
Analytical Logic & Troubleshooting
  • Isobaric Interference: Cholestanol Sulfate (

    
     467) is +2 Da from Cholesterol Sulfate (
    
    
    
    465). The M+2 isotope of Cholesterol Sulfate contributes to the 467 channel.
    • Solution: Chromatographic separation is mandatory. Cholestanol (saturated) is more hydrophobic and typically elutes after Cholesterol Sulfate on a C18 column.

  • Source Fragmentation: High declustering potential can cause in-source loss of the sulfate group (

    
    ), leaving the sterol backbone. Ensure source temperature is moderate (<350°C).
    

Part 5: References

  • Javitt, N. B., et al. (2001). "Cholesterol sulfotransferase: determination of substrate specificity and kinetic parameters." Journal of Lipid Research. Link

  • Fuda, H., et al. (2002). "Mutational analysis of human hydroxysteroid sulfotransferase SULT2B1 isoforms."[5] Journal of Biological Chemistry. Link

  • Björkhem, I., & Hansson, M. (2002). "Cerebrotendinous xanthomatosis: an update." Current Opinion in Lipidology. Link

  • Sanchez-Guijo, A., et al. (2015). "Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS." Journal of Lipid Research. Link

  • Elias, P. M., et al. (2014). "Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis." Biochimica et Biophysica Acta (BBA). Link

Sources

Exploratory

Metabolic fate of Dihydrocholesterol-3-sulfate sodium in vivo.

Executive Summary Dihydrocholesterol-3-sulfate sodium (5α-cholestan-3β-ol-3-sulfate), the sulfated conjugate of cholestanol, represents a critical but often overlooked metabolite in sterol homeostasis. While frequently u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrocholesterol-3-sulfate sodium (5α-cholestan-3β-ol-3-sulfate), the sulfated conjugate of cholestanol, represents a critical but often overlooked metabolite in sterol homeostasis. While frequently utilized as a robust internal standard for cholesterol sulfate quantification due to its structural stability and resistance to spontaneous oxidation, its in vivo biological fate follows a distinct metabolic trajectory governed by the Steroid Sulfatase (STS) pathway and downstream bile acid biosynthesis.

This guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of Dihydrocholesterol-3-sulfate (DCS). It details the enzymatic hydrolysis mechanisms, the divergence into allo-bile acid pathways, and provides a self-validating LC-MS/MS protocol for its precise quantification in biological matrices.

Chemical Identity & Physiological Context[1][2]

Structural Characteristics

Unlike cholesterol sulfate, which contains a


 double bond, DCS is the 5α-saturated analog. This saturation confers higher oxidative stability, making it less susceptible to the formation of oxysterols (e.g., 7-ketocholesterol derivatives) during sample processing.
FeatureCholesterol Sulfate (Endogenous)Dihydrocholesterol-3-Sulfate (Target)
Core Sterol Cholesterol (5-cholesten-3β-ol)Cholestanol (5α-cholestan-3β-ol)
Double Bond C5-C6 UnsaturationSaturated (5α-H)
Primary Enzyme Steroid Sulfatase (STS)Steroid Sulfatase (STS)
Major Fate Membrane stabilization, Bile acidsAllo-bile acids, Fecal excretion
Analytical Use Biomarker (Ichthyosis)Internal Standard (IS)
The "Cholestanol" Connection

DCS is the conjugate of cholestanol . In healthy physiology, cholestanol is a minor sterol formed from cholesterol or distinct biosynthetic intermediates. However, in pathological states like Cerebrotendinous Xanthomatosis (CTX) , cholestanol accumulates. Understanding the sulfation/desulfation cycle of DCS is critical for mapping flux through these pathological pathways.

Metabolic Fate & Signaling Pathways[3][4][5]

The in vivo handling of DCS is dictated by the balance between sulfatases (hydrolysis) and sulfotransferases (conjugation), followed by hepatic processing.

The Steroid Sulfatase (STS) "Gatekeeper"

The obligate first step in the metabolism of circulating DCS is hydrolysis. The sulfate moiety renders the molecule amphiphilic, preventing it from passively crossing the hepatocyte membrane or entering the bile acid synthetic pool directly.

  • Uptake: DCS circulates bound to albumin and lipoproteins (LDL/HDL). It is taken up by hepatocytes via Organic Anion Transporting Polypeptides (OATPs).

  • Hydrolysis: The enzyme Steroid Sulfatase (STS) , located in the endoplasmic reticulum, cleaves the sulfate group.[1]

    • Reaction:

      
      
      
    • Evidence: STS deficiency (X-linked Ichthyosis) leads to massive accumulation of sterol sulfates, confirming STS as the rate-limiting clearance mechanism.

Downstream: The Allo-Bile Acid Pathway

Once desulfated, the resulting cholestanol cannot be converted to standard bile acids (like cholic acid) due to the 5α-saturation. Instead, it enters the allo-bile acid pathway :

  • 27-Hydroxylation: Mitochondrial CYP27A1 hydroxylates the side chain.

  • Ring Processing: The saturated ring structure forces the synthesis of allo-cholic acid and allo-chenodeoxycholic acid .

  • Excretion: These allo-bile acids are conjugated (taurine/glycine) and secreted into bile, eventually excreted in feces.

Visualization of Metabolic Flux

The following diagram illustrates the critical node of STS hydrolysis and the subsequent divergence into the allo-bile acid pathway.

MetabolicFate cluster_Circulation Circulation (Plasma) cluster_Hepatocyte Hepatocyte (Liver) DCS_Plasma Dihydrocholesterol-3-Sulfate (DCS) OATP OATP Transporter DCS_Plasma->OATP Uptake Urine Urinary Excretion (Minor Intact DCS) DCS_Plasma->Urine Renal Clearance STS Steroid Sulfatase (STS) OATP->STS Translocation to ER Cholestanol Cholestanol (Free Sterol) STS->Cholestanol Hydrolysis CYP27A1 CYP27A1 (Mitochondria) Cholestanol->CYP27A1 Side Chain Oxidation AlloBA Allo-Bile Acids (Allo-Cholic Acid) CYP27A1->AlloBA Bile Acid Synthesis Excretion Fecal Excretion AlloBA->Excretion Biliary Secretion

Figure 1: The metabolic trajectory of Dihydrocholesterol-3-sulfate, highlighting the obligate STS hydrolysis step and downstream conversion to allo-bile acids.

Experimental Protocol: Self-Validating Quantification

To study DCS fate or use it as an internal standard, a rigorous LC-MS/MS workflow is required. This protocol includes "self-validating" steps using isotopic labeling to ensure data integrity.

Principle

DCS is detected via Negative Ion Electrospray Ionization (ESI-) monitoring the bisulfate ion


. The lack of a double bond alters the fragmentation energy compared to cholesterol sulfate, allowing chromatographic and mass-spectral resolution.
Materials
  • Analyte: Dihydrocholesterol-3-sulfate sodium (Commercial standard).

  • Internal Standard (for DCS study): D7-Cholesterol Sulfate (Deuterated) serves as the validator.

  • Matrix: Plasma or Liver Homogenate.

Step-by-Step Workflow
Step 1: Liquid-Liquid Extraction (LLE)
  • Rationale: Sulfated sterols are amphiphilic. Traditional Folch extraction (Chloroform/Methanol) often results in poor recovery of the sulfate conjugate into the organic phase.

  • Protocol:

    • Aliquot 100 µL plasma.

    • Add 10 µL Internal Standard (D7-Cholesterol Sulfate, 1 µM).

    • Precipitate proteins with 400 µL Methanol (contains no acid/base to prevent hydrolysis).

    • Vortex 30s, Centrifuge 10,000 x g for 10 min.

    • Transfer supernatant to a fresh vial. Note: Direct methanol extraction yields >95% recovery for sulfated sterols.

Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH neutral).

  • Mobile Phase B: Methanol/Acetonitrile (50:50).

  • Gradient: 50% B to 95% B over 8 minutes.

MRM Transitions (Negative Mode):

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)
DCS 467.3 (

)
97.0 (

)
35
Cholesterol Sulfate 465.3 (

)
97.0 (

)
35
D7-Cholesterol Sulfate 472.3 (

)
97.0 (

)
35

Validation Check: The mass difference of 2 Da between DCS (467) and Cholesterol Sulfate (465) must be baseline separated or mass-resolved. The 5α-saturation of DCS typically results in a slightly later retention time than Cholesterol Sulfate on C18 columns due to distinct 3D-conformational hydrophobicity.

Analytical Utility: DCS as the "Gold Standard" IS

Because DCS does not occur naturally in significant quantities in healthy human plasma (unlike Cholesterol Sulfate), and because it mimics the ionization efficiency of sulfated sterols perfectly, it is the ideal Internal Standard for measuring endogenous Cholesterol Sulfate.

Validation Logic:
  • Stability: DCS resists autoxidation (no double bond). If DCS signal degrades, it indicates instrumental failure, not sample degradation.

  • Ionization: It shares the same sulfate headgroup, correcting for matrix effects (ion suppression) in ESI-.

  • Differentiation: It is isobarically distinct (

    
    ) from the target analyte.
    

References

  • Strott, C. A. (2002). "Sulfonation and Molecular Action."[2] Endocrine Reviews. Link

  • Mueller, J. W., et al. (2015). "The Regulation of Steroid Action by Sulfation and Desulfation."[1][3] Endocrine Reviews. Link

  • Sanchez-Guijo, A., et al. (2016).[1] "Diagnosing Steroid Sulfatase Deficiency: A Mass Spectrometry Approach." Journal of Molecular Endocrinology. Link

  • Björkhem, I., et al. (2001). "Cerebrotendinous Xanthomatosis: A Defective Mitochondrial Hydroxylation." Journal of Clinical Investigation. Link

  • Mitamura, K., et al. (2003). "Simultaneous determination of cholestanol and cholesterol in plasma by LC-MS." Journal of Chromatography B. Link

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Sulfated Cholesterol Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals. Abstract Sulfated cholesterol derivatives, with cholesterol sulfate (CS) as the principal endogenous example, are crucial modulators of a vas...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

Sulfated cholesterol derivatives, with cholesterol sulfate (CS) as the principal endogenous example, are crucial modulators of a vast array of physiological and pathological processes. Their amphiphilic nature, conferred by the hydrophobic sterol backbone and the hydrophilic sulfate group, dictates their unique physicochemical properties, which in turn govern their biological functions. This guide provides a comprehensive technical overview of the core physicochemical characteristics of sulfated cholesterol derivatives, with a primary focus on cholesterol sulfate. We will delve into the nuances of their solubility, self-aggregation and micellization, interactions with lipid membranes, and protein binding. This document is designed to be a foundational resource, offering not only theoretical insights but also actionable experimental protocols for the precise characterization of these multifaceted molecules.

Introduction: The Significance of Cholesterol Sulfation

Cholesterol sulfate is a naturally occurring, widely distributed derivative of cholesterol found in various tissues and bodily fluids[1]. Its biosynthesis is primarily mediated by the sulfotransferase enzyme SULT2B1b[1]. Far from being a mere metabolic byproduct, CS is an active signaling molecule implicated in a multitude of biological functions, including:

  • Epidermal barrier function: CS plays a critical role in the differentiation of keratinocytes and the maintenance of the skin's permeability barrier[2].

  • Cell membrane homeostasis: As a component of biological membranes, CS contributes to their stability and fluidity[3].

  • Signal transduction: CS has been shown to modulate the activity of key signaling proteins, influencing various cellular pathways[4].

  • Immune response: It is involved in regulating immune cell migration and T-cell receptor signaling.

  • Sperm capacitation: The removal of CS from the sperm membrane is a crucial step in the process of fertilization.

The diverse biological roles of cholesterol sulfate are intrinsically linked to its physicochemical properties. Understanding these properties is therefore paramount for researchers in fields ranging from dermatology and immunology to drug delivery and materials science.

Fundamental Physicochemical Properties

Molecular Structure and Appearance

Cholesterol sulfate is an amphipathic molecule, featuring a rigid, hydrophobic four-ring sterol structure and a flexible isooctyl side chain, with a highly polar sulfate group attached to the 3-beta hydroxyl position. The sodium salt of cholesteryl sulfate is a white to off-white crystalline powder[5][6].

Diagram 1: Chemical Structure of Cholesterol Sulfate

Caption: Chemical structure of cholesterol sulfate.

Solubility

The solubility of sulfated cholesterol derivatives is a critical parameter influencing their biological availability and formulation development. The presence of the sulfate group significantly increases the aqueous solubility compared to the parent cholesterol molecule.

Qualitative Solubility:

  • Aqueous Solubility: The sodium salt of cholesteryl sulfate is soluble in water due to the ionic nature of the sodium sulfate group, which enhances its hydrophilicity[5][7].

  • Organic Solvent Solubility: Cholesterol sulfate is also soluble in polar organic solvents.

Quantitative Solubility Data:

While comprehensive temperature-dependent solubility data in a wide range of solvents is not extensively tabulated in the literature, some key values have been reported:

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~10 mg/mL[8][9]
Dimethylformamide (DMF)~20 mg/mL[8][9]
Chloroform-Methanol (1:1)10 mg/mL

Experimental Protocol for Determining Aqueous Solubility:

The equilibrium solubility of cholesterol sulfate in aqueous buffers can be determined using the shake-flask method.

Objective: To determine the saturation solubility of cholesterol sulfate in a given aqueous buffer at a specific temperature.

Materials:

  • Cholesterol sulfate (sodium salt)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., evaporative light scattering detector - ELSD) or a mass spectrometer (MS)[10][11].

Procedure:

  • Add an excess amount of cholesterol sulfate to a scintillation vial containing a known volume of the aqueous buffer.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator.

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of cholesterol sulfate using a validated HPLC-ELSD or LC-MS method[10][11].

  • The concentration of the saturated supernatant represents the equilibrium solubility.

Causality Behind Experimental Choices:

  • Shake-flask method: This is a gold-standard and straightforward method for determining equilibrium solubility.

  • HPLC-ELSD/MS: These detection methods are suitable for non-chromophoric molecules like cholesterol sulfate and provide the necessary sensitivity and specificity for accurate quantification[11].

Diagram 2: Experimental Workflow for Solubility Determination

G cluster_0 Sample Preparation cluster_1 Analysis A Add excess Cholesterol Sulfate to buffer B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Inject into HPLC-ELSD/MS E->F G Quantify concentration F->G

Caption: Workflow for determining aqueous solubility.

Self-Aggregation and Micellization

As amphiphilic molecules, sulfated cholesterol derivatives have the propensity to self-assemble in aqueous solutions to form aggregates, including micelles, when their concentration exceeds a certain threshold known as the Critical Micelle Concentration (CMC) .

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that characterizes the self-aggregation behavior of surfactants. Below the CMC, cholesterol sulfate exists predominantly as monomers in solution. Above the CMC, the monomers spontaneously assemble into micelles, with their hydrophobic sterol cores shielded from the aqueous environment and the hydrophilic sulfate headgroups exposed.

Experimental Determination of CMC

Several well-established techniques can be employed to determine the CMC of cholesterol sulfate. The choice of method depends on the required sensitivity, the nature of the surfactant, and available instrumentation[13].

MethodPrincipleAdvantagesDisadvantages
Surface Tensiometry Measures the surface tension of solutions at varying surfactant concentrations. A distinct break in the plot of surface tension versus the logarithm of concentration indicates the CMC[14][15].Direct method, considered a gold standard. Does not require a probe[13].May be less sensitive for surfactants with very low CMCs. Requires meticulous cleaning of equipment.
Fluorescence Spectroscopy Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of micelles. The change in the probe's fluorescence properties (e.g., emission spectrum, anisotropy) is monitored as a function of surfactant concentration to identify the CMC[13][16][17][18][19].Highly sensitive, suitable for low CMCs. Requires small sample volumes[13].Indirect method, relies on the behavior of a probe which could potentially interact with the surfactant[13].
Conductivity Measurement Applicable to ionic surfactants like cholesterol sulfate. The molar conductivity of the solution changes at the CMC due to the different mobilities of monomers and micelles[20].Simple and cost-effective.Only applicable to ionic surfactants. Sensitivity can be affected by the presence of other ions.
Dynamic Light Scattering (DLS) Measures the size of particles in solution. A sudden increase in particle size, corresponding to the formation of micelles, indicates the CMC[21][22].Provides information on micelle size and size distribution. Non-invasive[22].May be less precise for determining the exact onset of micellization compared to other methods.

Experimental Protocol for CMC Determination using Fluorescence Spectroscopy with Pyrene:

Objective: To determine the CMC of cholesterol sulfate using the pyrene fluorescence probe method.

Materials:

  • Cholesterol sulfate (sodium salt)

  • Pyrene (fluorescence grade)

  • High-purity water

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

  • Prepare a series of cholesterol sulfate solutions in high-purity water with concentrations spanning the expected CMC range.

  • Add a small aliquot of the pyrene stock solution to each cholesterol sulfate solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal (<1% of the total volume) to avoid affecting micellization.

  • Allow the solutions to equilibrate overnight in the dark with gentle stirring to ensure complete partitioning of pyrene.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer. Excite the samples at ~335 nm and record the emission spectrum from 350 to 500 nm[13].

  • Determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) (I₁/I₃ ratio).

  • Plot the I₁/I₃ ratio as a function of the logarithm of the cholesterol sulfate concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Causality Behind Experimental Choices:

  • Pyrene as a probe: Pyrene's fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment, making it an excellent probe for detecting the formation of the hydrophobic micellar core[13].

  • I₁/I₃ ratio: This ratiometric measurement is less susceptible to fluctuations in lamp intensity and probe concentration, leading to more robust and reproducible results.

Diagram 3: Logical Relationship in CMC Determination

G A [CS] < CMC C Monomers dominate A->C B [CS] > CMC D Micelles form B->D E High Surface Tension C->E G Low Conductivity Slope C->G I No significant light scattering C->I F Low Surface Tension D->F H High Conductivity Slope Change D->H J Significant light scattering D->J

Caption: Physicochemical changes at the CMC.

Interaction with Lipid Membranes

The interaction of sulfated cholesterol derivatives with lipid membranes is fundamental to their biological roles. Cholesterol sulfate, like cholesterol, can insert into phospholipid bilayers, influencing membrane fluidity, permeability, and organization[3].

Key Effects on Lipid Membranes:

  • Membrane Fluidity: The incorporation of cholesterol sulfate can modulate membrane fluidity. Studies have shown that it can have a slight ordering effect on the membrane organization[3].

  • Permeability: By altering the packing of lipids, cholesterol sulfate can influence the permeability of the membrane to water and small solutes[2].

  • Membrane Fusion: Cholesterol sulfate has been reported to inhibit membrane fusion, a property that is crucial in processes like sperm capacitation.

  • Zeta Potential: As a negatively charged molecule, the incorporation of cholesterol sulfate into a lipid bilayer will decrease the surface (zeta) potential of the membrane[3].

Experimental Protocol for Assessing Membrane Interaction using Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

Objective: To characterize the effect of cholesterol sulfate incorporation on the size and surface charge of liposomes.

Materials:

  • Cholesterol sulfate (sodium salt)

  • Phospholipids (e.g., POPC, DPPC)

  • Chloroform

  • Rotary evaporator

  • Extruder with polycarbonate membranes

  • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities

Procedure:

  • Prepare a lipid film: Dissolve the desired phospholipids and cholesterol sulfate in chloroform at the desired molar ratio. Evaporate the solvent using a rotary evaporator to form a thin lipid film.

  • Hydrate the lipid film: Add an aqueous buffer to the lipid film and hydrate it above the phase transition temperature of the phospholipids to form multilamellar vesicles (MLVs).

  • Prepare unilamellar vesicles (LUVs): Extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size.

  • Characterize the liposomes:

    • Size: Measure the hydrodynamic diameter of the liposomes using DLS.

    • Zeta Potential: Measure the zeta potential of the liposomes to determine their surface charge.

  • Compare the results of liposomes with and without incorporated cholesterol sulfate to assess its impact on membrane properties.

Causality Behind Experimental Choices:

  • Liposomes as model membranes: Liposomes are well-established and versatile model systems that mimic the lipid bilayer of biological membranes.

  • DLS and Zeta Potential: These techniques provide quantitative data on the physical properties of the liposomes, allowing for a direct assessment of the effects of cholesterol sulfate incorporation.

Protein Binding

Cholesterol sulfate is known to interact with a variety of proteins, thereby modulating their function. These interactions are often specific and play a crucial role in its biological activity.

Key Protein Interactions:

  • Serum Albumin: Cholesterol sulfate binds to serum albumin in the bloodstream, which facilitates its transport.

  • Nuclear Receptors: It can act as a ligand for certain nuclear receptors, influencing gene expression.

  • Enzymes: Cholesterol sulfate can allosterically regulate the activity of various enzymes.

Experimental Protocol for Characterizing Protein Binding using Surface Plasmon Resonance (SPR):

Objective: To determine the binding affinity and kinetics of the interaction between cholesterol sulfate and a target protein.

Materials:

  • Cholesterol sulfate-containing liposomes (prepared as described in section 4)

  • Target protein

  • SPR instrument and sensor chips (e.g., L1 chip for liposome capture)

  • Running buffer

Procedure:

  • Immobilize liposomes on the sensor chip: Capture the cholesterol sulfate-containing liposomes on the surface of an L1 sensor chip.

  • Inject the target protein: Inject a series of concentrations of the target protein over the sensor surface.

  • Monitor the binding response: The SPR instrument will detect changes in the refractive index at the sensor surface, which is proportional to the amount of protein bound to the liposomes.

  • Regenerate the surface: After each protein injection, regenerate the sensor surface to remove the bound protein.

  • Analyze the data: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Causality Behind Experimental Choices:

  • SPR: This is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing quantitative data on binding kinetics and affinity.

  • Liposome immobilization: Presenting cholesterol sulfate in the context of a lipid bilayer mimics its natural environment and allows for the study of interactions that may be dependent on the membrane context.

Analytical Techniques for Characterization

A variety of analytical techniques are employed to characterize sulfated cholesterol derivatives and their aggregates.

TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC) Separation and quantification of cholesterol sulfate from biological matrices.[10]
Mass Spectrometry (MS) Identification and structural elucidation of cholesterol sulfate and its metabolites. Can be coupled with LC for enhanced specificity.[10][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about cholesterol sulfate and its interactions with other molecules.
Dynamic Light Scattering (DLS) Determination of the size and size distribution of cholesterol sulfate micelles and liposomes.[21][22]
Transmission Electron Microscopy (TEM) Visualization of the morphology of cholesterol sulfate aggregates.[24]

Conclusion

The physicochemical properties of sulfated cholesterol derivatives are intricately linked to their diverse and vital biological functions. A thorough understanding of these properties, from solubility and self-aggregation to membrane and protein interactions, is essential for advancing research in numerous scientific disciplines. This technical guide has provided a comprehensive overview of these properties and has outlined robust experimental protocols for their characterization. By employing the methodologies described herein, researchers can gain deeper insights into the behavior of these fascinating molecules and unlock their potential for therapeutic and biotechnological applications.

References

  • Solubility of Things. (n.d.). Cholesterol sulfate. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Sodium cholesteryl sulfate. Retrieved February 17, 2026, from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved February 17, 2026, from [Link]

  • Głogowska, A., & Korf, A. (2018). Analytical methods for cholesterol quantification. Postepy higieny i medycyny doswiadczalnej (Online), 72, 896–906.
  • Gaus, K., Zech, T., & Harder, T. (2005). Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes. Molecular membrane biology, 22(1-2), 135–145.
  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Nanoparticle Characterization. Retrieved February 17, 2026, from [Link]

  • Seneff, S., Davidson, R. M., & Mascitelli, L. (2015). A novel hypothesis for atherosclerosis as a cholesterol sulfate deficiency syndrome. Theoretical biology & medical modelling, 12, 9.
  • Zhang, X., Jackson, J. K., & Burt, H. M. (1996). Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique. Journal of biochemical and biophysical methods, 31(3-4), 145–150.
  • Kida, T., Nakahara, Y., Akashi, M., & Nakatsuji, Y. (2023). Micelle Formation in Aqueous Solutions of the Cholesterol-Based Detergent Chobimalt Studied by Small-Angle Scattering. International journal of molecular sciences, 24(4), 3658.
  • Nam, L. B., Kim, S. J., Nguyen, T. K., Jeong, C. Y., Lee, J. Y., Lee, J. S., Seo, J. T., & Moon, S. J. (2025). Cholesterol Sulfate as a Negative Regulator of Cellular Cholesterol Homeostasis. Molecules and cells, 48(3), 100209.
  • Haberland, M. E., & Reynolds, J. A. (1973). Self-association of cholesterol in aqueous solution.
  • Nakahara, Y., Kida, T., Nakatsuji, Y., & Akashi, M. (2005).
  • Muser. (n.d.). Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation. Retrieved February 17, 2026, from [Link]

  • Missel, P. J., Mazer, N. A., Benedek, G. B., & Young, C. Y. (1982). Light scattering by polydisperse cylindrical micelles. Transactions of the Faraday Society, 78, 2635-2651.
  • Głogowska, A., & Korf, A. (2018). Analytical methods for cholesterol quantification. ResearchGate. Retrieved from [Link]

  • Freeman, S. A., Jaikaran, A. S. I., & Choy, J. (2019). A new approach for investigating the response of lipid membranes to electrocompression by coupling droplet mechanics and membrane biophysics. Interface focus, 9(6), 20190065.
  • Biology LibreTexts. (2023, January 6). 9.2: Lipids Aggregates in Water - Micelles and Liposomes. Retrieved February 17, 2026, from [Link]

  • Fandrei, F., Engberg, O., Opálka, L., Jančálková, P., Pullmannová, P., Steinhart, M., Kováčik, A., Vávrová, K., & Huster, D. (2022). Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability. Biophysical journal, 121(3), 488a.
  • Castanho, M. A., Brown, W., & Prieto, M. J. (1992). Rod-like cholesterol micelles in aqueous solution studied using polarized and depolarized dynamic light scattering. Biophysical journal, 63(6), 1455–1461.
  • Agilent. (2024, October 15). Analysis of Lipid Nanoparticle Composition. Retrieved February 17, 2026, from [Link]

  • Lin, T.-J. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved February 17, 2026, from [Link]

  • Kida, T., Nakahara, Y., Akashi, M., & Nakatsuji, Y. (2023). Micelle Formation in Aqueous Solutions of the Cholesterol-Based Detergent Chobimalt Studied by Small-Angle Scattering. International journal of molecular sciences, 24(4), 3658.
  • Barit, J. B., & T., T. (2015). Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K.
  • Li, Y., Wang, Y., Liu, Y., Wang, Y., Sun, B., & Sun, J. (2024). Cholesterol sulfate-mediated ion-pairing facilitates the self-nanoassembly of hydrophilic cationic mitoxantrone. Journal of colloid and interface science, 669, 731–739.
  • Castanho, M. A., Brown, W., & Prieto, M. J. (1992). Rod-like cholesterol micelles in aqueous solution studied using polarized and depolarized dynamic light scattering. Biophysical journal, 63(6), 1455–1461.
  • Yu, X., Lei, S., Shen, Y., Liu, T., & Su, Z. (2025). Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics. Biomolecules, 15(5), 646.
  • Dias, I. H. K., Brown, S., & Charchar, F. J. (2025). Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models. International journal of molecular sciences, 26(11), 5934.
  • Gaudio, P., d'Angelo, F., & Castellano, P. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(20), 5557–5566.
  • Department of Chemical Physics, Faculty of Chemical Technology, Slovak University of Technology. (n.d.). Exercise 9: CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved February 17, 2026, from [Link]

  • Kida, T., et al. (2023).
  • TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved February 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dihydrocholesterol-3-Sulfate in Biological Matrices

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dihydrocholesterol-3-sulfate in biological samples such as serum and plasma. Dihydrocholesterol-3-sulfate is a sulfated endogenous steroid, and its accurate measurement is crucial for understanding various physiological and pathophysiological processes.[1][2] This method utilizes a straightforward sample preparation procedure followed by reverse-phase chromatography and detection using a triple quadrupole mass spectrometer operating in negative ion mode. The protocol has been designed to offer high precision, accuracy, and robustness, making it suitable for both research and drug development applications.

Introduction

Dihydrocholesterol, a metabolite of cholesterol, can be sulfated to form Dihydrocholesterol-3-sulfate. Steroid sulfation is a key metabolic pathway that regulates the biological activity of steroids, their transport in circulation, and their subsequent metabolism.[2] Altered levels of sulfated steroids have been implicated in various diseases, making their quantification a topic of significant research interest.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for the analysis of sulfated steroids due to its high sensitivity, specificity, and rapid turnaround time.[1] This technique allows for the direct measurement of intact sulfated steroids, overcoming the limitations of older methods like immunoassays, which can suffer from cross-reactivity, and gas chromatography-mass spectrometry (GC-MS), which requires extensive sample derivatization.[1][3]

This application note provides a comprehensive protocol for the quantification of Dihydrocholesterol-3-sulfate, addressing key aspects from sample preparation to data analysis. The methodology is based on established principles for the analysis of sulfated steroids by LC-MS/MS.[4][5]

Principle of the Method

The method involves three main steps: sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: A simple and efficient protein precipitation followed by solid-phase extraction (SPE) is employed to isolate Dihydrocholesterol-3-sulfate from the biological matrix and remove potential interferences.[4][6]

  • Chromatographic Separation: The analyte is separated from other endogenous compounds on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of ammonium acetate in water and an organic solvent.[5][7]

  • Mass Spectrometric Detection: The quantification is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in the negative ion mode is utilized, as it is highly effective for ionizing sulfated molecules.[8] The fragmentation of the precursor ion of Dihydrocholesterol-3-sulfate to a specific product ion provides high selectivity and sensitivity.[9]

Materials and Reagents

Item Supplier Part Number
DihydrocholesterolSigma-AldrichD6128
Dihydrocholesterol-3-sulfate(Requires custom synthesis or specialized supplier)-
Dihydrocholesterol-d7-3-sulfate (Internal Standard)(Requires custom synthesis or specialized supplier)-
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Methanol (LC-MS Grade)Fisher ScientificA456-4
Water (LC-MS Grade)Fisher ScientificW6-4
Ammonium AcetateSigma-AldrichA1542
Formic AcidSigma-AldrichF0507
Oasis HLB SPE CartridgesWaters186000333
1.5 mL Microcentrifuge TubesEppendorf022363204
Glass Autosampler VialsAgilent5182-0714

Note: The availability of a certified reference standard for Dihydrocholesterol-3-sulfate and its deuterated internal standard is a critical consideration. Researchers may need to pursue custom synthesis.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Spiking with Internal Standard B Protein Precipitation A->B C Solid-Phase Extraction (SPE) B->C D Evaporation and Reconstitution C->D E Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

Figure 1: Overall experimental workflow for the quantification of Dihydrocholesterol-3-sulfate.

Detailed Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve Dihydrocholesterol-3-sulfate in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Dihydrocholesterol-d7-3-sulfate in methanol.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of Dihydrocholesterol-3-sulfate into a pooled matrix (e.g., serum or plasma).

Sample Preparation Protocol
  • Pipette 100 µL of the sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL Dihydrocholesterol-d7-3-sulfate) to each tube and vortex briefly. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in extraction recovery and instrument response.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with 600 µL of water.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 85% Mobile Phase A, 15% Mobile Phase B) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

Parameter Condition
Column C18 Reverse-Phase, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile:Methanol (70:30, v/v)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Gradient Elution:

Time (min) % Mobile Phase B
0.015
1.015
8.095
10.095
10.115
12.015

Mass Spectrometry Conditions:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Dihydrocholesterol-3-sulfate467.397.145
Dihydrocholesterol-d7-3-sulfate (IS)474.397.145

Note: The precursor ion corresponds to the [M-H]- adduct of Dihydrocholesterol-3-sulfate. The product ion at m/z 97.1 corresponds to the bisulfate ion (HSO4-), a characteristic fragment for sulfated steroids in negative ion mode CID.[7][9] The collision energy should be optimized for the specific instrument used.

fragmentation cluster_precursor Precursor Ion cluster_product Product Ion precursor Dihydrocholesterol-3-sulfate [M-H]⁻ m/z 467.3 product Bisulfate Ion [HSO₄]⁻ m/z 97.1 precursor->product Collision-Induced Dissociation (CID)

Figure 2: Fragmentation of Dihydrocholesterol-3-sulfate in the mass spectrometer.

Data Analysis and Method Validation

The concentration of Dihydrocholesterol-3-sulfate in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

The method should be validated according to relevant regulatory guidelines, assessing parameters such as:

  • Linearity: A linear response should be observed over the desired concentration range (e.g., R² > 0.99).[5]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[4][5]

  • Selectivity: The absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.

  • Matrix Effect: The ion suppression or enhancement caused by the sample matrix should be evaluated.[4]

  • Recovery: The efficiency of the extraction procedure should be determined.[4]

  • Stability: The stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be assessed.[4]

Troubleshooting

Problem Potential Cause Solution
Low Signal Intensity - Inefficient ionization- Poor extraction recovery- Analyte degradation- Optimize MS source parameters- Evaluate different SPE sorbents- Check sample stability
High Background Noise - Matrix interferences- Contaminated mobile phase or LC system- Improve sample cleanup- Use fresh, high-purity solvents- Flush the LC system
Poor Peak Shape - Column degradation- Inappropriate reconstitution solvent- Replace the column- Ensure the reconstitution solvent is compatible with the initial mobile phase
High Variability - Inconsistent sample preparation- Pipetting errors- Ensure consistent vortexing and evaporation times- Calibrate pipettes regularly

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of Dihydrocholesterol-3-sulfate in biological matrices. The protocol is designed to be robust and can be adapted for high-throughput analysis in a research or drug development setting. The high selectivity of tandem mass spectrometry, coupled with an efficient sample preparation procedure, ensures accurate and precise results.

References

  • Gargiulo, S., et al. (2018). UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms. Marine Drugs, 16(12), 509. Available at: [Link]

  • de la Torre, X., et al. (2019). Direct quantitation of endogenous steroid sulfates in human urine by liquid chromatography-electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 37-48. Available at: [Link]

  • Koal, T., & Hewitt, J. K. (2015). Regulation of Steroid Action by Sulfation and Desulfation. Endocrine Reviews, 36(5), 526–553. Available at: [Link]

  • Hintze, K. J., & Xia-Zhang, L. (2004). Examples of DIOS-MS spectra including a sulfated steroid (negative ionization mode). ResearchGate. Available at: [Link]

  • Biotage. (2025). Simplifying sterol analysis: modern approach for diagnosing lipid disorders. Biotage. Available at: [Link]

  • Jenkinson, C., et al. (2021). Development of a LC-MS/MS method to measure serum 3-sulfate and 3-glucuronide 25-hydroxyvitamin D3 metabolites. Steroids, 169, 108812. Available at: [Link]

  • Nuzzo, G., et al. (2018). Liquid chromatography–tandem mass spectrometry (LC–MS/MS) analysis of sterol sulfates in S. marinoi. ResearchGate. Available at: [Link]

  • Mueller, J. W., et al. (2018). Insights into steroid sulfation and desulfation pathways in. Journal of Molecular Endocrinology, 61(2), R139–R152. Available at: [Link]

  • Ralls, J. O. (1943). Dihydrocholesterol. Organic Syntheses, Coll. Vol. 2, p.193 (1943); Vol. 19, p.40 (1939). Available at: [Link]

  • LIPID MAPS. (2010). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. Available at: [Link]

  • Shackleton, C. H., & Chuang, H. (1998). Capillary Liquid Chromatography/Electrospray Mass Spectrometry for Analysis of Steroid Sulfates in Biological Samples. Analytical Chemistry, 70(23), 4887–4894. Available at: [Link]

  • Sanchez-Guijo, A., et al. (2016). Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS. Journal of Lipid Research, 57(2), 325–335. Available at: [Link]

  • Ploss, T., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 9(7), 129. Available at: [Link]

  • Weidolf, L. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

Sources

Application

Using Dihydrocholesterol-3-sulfate sodium as an internal standard.

Abstract This application note details the validation and protocol for using Dihydrocholesterol-3-sulfate sodium (DHCS) as an internal standard (IS) for the quantification of Cholesterol Sulfate (CS) in biological matric...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the validation and protocol for using Dihydrocholesterol-3-sulfate sodium (DHCS) as an internal standard (IS) for the quantification of Cholesterol Sulfate (CS) in biological matrices. While deuterium-labeled analogs (e.g., d7-Cholesterol Sulfate) are the gold standard, DHCS offers a cost-effective alternative with nearly identical physicochemical properties. However, its use requires rigorous chromatographic resolution or mathematical correction due to the M+2 isotopic overlap from endogenous cholesterol sulfate. This guide provides the necessary "Expert Insights" to navigate these challenges.

Part 1: The Molecule & Rationale[1]

1.1 Chemical Identity

  • Analyte: Cholesterol Sulfate (CS) | Formula:

    
     | Monoisotopic Mass (
    
    
    
    ): 465.3 Da
  • Internal Standard: Dihydrocholesterol-3-sulfate (DHCS) | Formula:

    
     | Monoisotopic Mass (
    
    
    
    ): 467.3 Da
  • Structural Difference: DHCS is the saturated analog of CS. The double bond at C5-C6 in cholesterol is hydrogenated, resulting in a mass shift of +2.016 Da.

1.2 Strategic Utility

  • Ionization Similarity: Both molecules possess a sulfate group at the C3 position, ensuring identical ionization efficiency (ESI negative mode) and fragmentation patterns (loss of

    
    ).
    
  • Extraction Recovery: Being structural analogs, DHCS mimics the phase-partitioning behavior of CS during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), effectively compensating for matrix effects.

  • Cost & Stability: DHCS is significantly more stable against oxidation (due to the lack of the double bond) and cost-effective compared to deuterated isotopes.

1.3 Critical Expert Insight: The Isotope Interference Because the mass difference is only +2 Da, the M+2 isotope of endogenous Cholesterol Sulfate (arising from


 or 

) falls exactly at m/z 467.3, interfering with the DHCS signal.
  • Risk:[1][2][3] Overestimation of the Internal Standard signal, leading to underestimation of the analyte.

  • Solution: You must either chromatographically separate CS and DHCS or apply a mathematical correction (detailed in Part 3).

Part 2: Experimental Protocol

Reagent Preparation
SolutionConcentrationSolventStorageNotes
Stock Solution 1.0 mg/mLMethanol (LC-MS Grade)-20°CSonicate for 5 mins to ensure full dissolution of the sodium salt.
Working IS Solution 1.0 µg/mL50% Methanol / 50% Water4°C (1 week)Prepare fresh weekly to prevent hydrolysis of the sulfate ester.
Sample Preparation (Protein Precipitation)

Target Matrix: Human Plasma/Serum

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Working IS Solution (1 µg/mL DHCS). Vortex gently.

  • Precipitation: Add 200 µL of Acetonitrile (pre-chilled to 4°C).

    • Why: Acetonitrile precipitates proteins while keeping polar lipids like sterol sulfates in solution.

  • Extraction: Vortex vigorously for 30 seconds. Incubate at -20°C for 10 minutes to maximize protein crash.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an LC vial containing a glass insert.

    • Optional: If sensitivity is low, evaporate supernatant under

      
       and reconstitute in 50 µL MeOH:Water (1:1).
      
LC-MS/MS Conditions

Chromatography (LC)

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Waters ACQUITY BEH C18.

    • Rationale: Sterol sulfates are sticky; a C18 column with high carbon load provides necessary retention.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted).

  • Mobile Phase B: Methanol / Acetonitrile (90:10 v/v).

    • Note: Ammonium acetate is critical for negative mode ionization; avoid formic acid as it suppresses sulfate signals.

  • Gradient:

    • 0-1 min: 50% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold at 95% B

    • 8.1 min: Re-equilibrate at 50% B

Mass Spectrometry (MS)

  • Source: ESI Negative Mode (ESI-)

  • Spray Voltage: -3500 V

  • Source Temp: 350°C (High heat helps desolvation of these heavy lipids).

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Cholesterol Sulfate 465.396.9 (

)
3550
Dihydrocholesterol Sulfate (IS) 467.396.9 (

)
3550

Part 3: Data Analysis & Self-Validating Logic

The Isotopic Correction Factor (ICF)

If your LC method does not baseline separate CS and DHCS (Resolution < 1.5), you must correct the IS peak area.

  • Determine Isotope Contribution: Inject a high-concentration standard of pure Cholesterol Sulfate (without IS).

  • Measure Ratio: Calculate the ratio of signal at m/z 467 to m/z 465.

    
    
    (Theoretical 
    
    
    
    for
    
    
    is approx 0.10 or 10% due to
    
    
    and
    
    
    ).
  • Corrected IS Area:

    
    
    
Quantification Calculation


Where RF (Response Factor) is determined from a calibration curve.

Part 4: Visualization (Workflow & Logic)

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Logic Check (Critical) Start Start: Biological Sample (Plasma/Serum) Spike Spike Internal Standard (Dihydrocholesterol Sulfate) Start->Spike Precip Protein Precipitation (Add ACN, Vortex, Centrifuge) Spike->Precip LC LC Separation (C18 Column, MeOH/Water/Ammonium Acetate) Precip->LC MS MS/MS Detection (ESI-) Monitor m/z 465 -> 97 (CS) Monitor m/z 467 -> 97 (IS) LC->MS Check Do CS and IS Co-elute? MS->Check Correction Apply Isotopic Correction (Subtract ~10% of CS signal from IS) Check->Correction Yes (Resolution < 1.5) Direct Direct Quantification (Area Ratio) Check->Direct No (Resolution > 1.5) Final Final Result: Corrected Cholesterol Sulfate Conc Correction->Final Calculate Conc Direct->Final Calculate Conc

Figure 1: Analytical workflow emphasizing the critical decision path for isotopic correction.

References

  • Sánchez-Guijo, A., et al. (2015).[4] "Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS." Journal of Lipid Research, 56(9), 1843-1851.

  • Mitamura, K., et al. (1995). "Fragmentation behavior of sulfate and phosphate monoesters in electrospray mass spectrometry." Analytical Chemistry, 67(22). (Describes the m/z 97 sulfate fragment).

  • Agilent Technologies. (2019).[5] "LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column." Application Note.

  • Strott, C. A., & Higashi, Y. (2003). "Cholesterol sulfate in human physiology: what's it all about?" Journal of Lipid Research, 44(7), 1268-1278.

Sources

Method

Dual-Retention Strategy: Optimized Extraction of Sulfated Steroids from Serum using Mixed-Mode WAX SPE

Executive Summary The quantification of intact sulfated steroids (e.g., DHEA-S, Estrone Sulfate) in serum is a critical workflow in endocrinology and oncology. However, these analytes present a unique "amphiphilic parado...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of intact sulfated steroids (e.g., DHEA-S, Estrone Sulfate) in serum is a critical workflow in endocrinology and oncology. However, these analytes present a unique "amphiphilic paradox": they possess a lipophilic steroid backbone and a highly polar, anionic sulfate group. Traditional Liquid-Liquid Extraction (LLE) often fails to recover these polar conjugates, while standard C18 Solid-Phase Extraction (SPE) suffers from massive co-elution of phospholipids, leading to severe ion suppression in LC-MS/MS.

This application note details a Mixed-Mode Weak Anion Exchange (WAX) protocol. By exploiting the dual chemical nature of sulfated steroids, this method achieves >90% recovery and near-total removal of phospholipid interferences through an "orthogonal wash" strategy.

The Chemical Challenge: Why Standard Methods Fail

To design a robust protocol, one must understand the molecular behavior of the target analytes in a biological matrix.

The Amphiphilic Trap

Sulfated steroids are permanently ionized strong acids (pKa < 2.0).

  • LLE Limitations: Non-polar solvents (Hexane/MTBE) extract free steroids but leave the polar sulfates in the aqueous phase.

  • C18 Limitations: While C18 retains sulfates via the steroid backbone, it also retains endogenous phospholipids (phosphatidylcholines). These phospholipids co-elute during the methanol gradient, causing "blind spots" in MS detection due to ion suppression.

The Albumin Reservoir

Over 90% of circulating steroid sulfates are bound to albumin. Direct loading of serum onto SPE cartridges results in breakthrough because the protein-bound fraction bypasses the sorbent. Protein precipitation (PPT) is a mandatory pre-treatment step.

Mechanism of Action: The "Lock and Key" WAX Strategy

The Mixed-Mode WAX sorbent utilizes two retention mechanisms simultaneously:

  • Reversed-Phase (RP): Van der Waals forces bind the steroid ring system.

  • Anion Exchange (AX): A positively charged amine group on the sorbent binds the negatively charged sulfate.

The power of this method lies in the Interference Elution Step (Wash 2) . Because the analyte is "locked" by the ionic bond, we can wash the cartridge with 100% organic solvent. This removes hydrophobic neutrals (fats, free steroids) that are only held by RP, while the sulfate remains bound.

Visualization: The WAX Selection Mechanism

WAX_Mechanism Analyte Sulfated Steroid (DHEA-S) Sorbent WAX Polymer Sorbent (RP + Amine+) Analyte->Sorbent Ionic Bond (Strong) Analyte->Sorbent Hydrophobic (Weak) Interference Neutral Lipids / Phospholipids Interference->Sorbent Hydrophobic Only Wash 100% Methanol Wash Wash->Analyte Retains (Ionic Lock) Wash->Interference Elutes caption Figure 1: The 'Orthogonal Wash' concept. The ionic bond allows aggressive organic washing to remove neutrals without losing the polar analyte.

Experimental Protocol

Reagents:

  • Sorbent: Polymeric Mixed-Mode WAX (e.g., Oasis WAX, Strata-X-AW), 30 mg or 60 mg.

  • Internal Standard (IS): DHEA-S-d5 or E1-S-d5 (Add prior to PPT).

  • PPT Solvent: Acetonitrile containing 1% Formic Acid.[1]

Step 1: Sample Pre-Treatment (Protein Crash)
  • Goal: Release steroids from albumin and precipitate proteins.

  • Aliquot 200 µL Serum into a microcentrifuge tube.

  • Add 20 µL Internal Standard solution.

  • Add 600 µL Acetonitrile (1:3 ratio) containing 1% Formic Acid. Note: Acid helps disrupt protein binding.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Dilution (Critical): Transfer the supernatant to a new tube. Dilute with Water (Milli-Q) to reduce the organic content to <5% (approx. 1:20 dilution). High organic content during loading will cause breakthrough of the RP mechanism.

Step 2: Solid Phase Extraction (WAX)
StepSolvent / BufferPurpose
1. Condition 1 mL MethanolSolvates the polymeric pores.
2. Equilibrate 1 mL Water (pH 7)Prepares surface for aqueous load.
3. Load Diluted SupernatantAnalyte binds via RP and Anion Exchange.
4. Wash 1 1 mL 2% Formic Acid (aq)Removes salts and proteins; ensures Sorbent is (+) charged.
5. Wash 2 1 mL 100% Methanol The Critical Step. Elutes neutrals, free steroids, and lipids. Sulfate stays bound.
6. Elute 2 x 400 µL 5% NH₄OH in Methanol High pH deprotonates the sorbent amine (neutralizes it), breaking the ionic bond.
Step 3: Post-Processing
  • Evaporate eluate under Nitrogen at 40°C. Avoid higher temps to prevent hydrolysis of the sulfate group.

  • Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:MeOH + 5mM Ammonium Acetate).

Workflow Diagram

Workflow cluster_SPE Mixed-Mode WAX SPE Start Serum Sample (200 µL) PPT Protein Precipitation (ACN + 1% FA) Start->PPT Dilute Dilution (Reduce Organic < 5%) PPT->Dilute Supernatant Load Load Supernatant (pH < 6) Dilute->Load Wash1 Wash 1: Acidic Water (Remove Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Sulfates) Wash2->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis (Negative Mode) Evap->LCMS caption Figure 2: Step-by-step extraction workflow ensuring removal of protein and lipid interferences.

Performance Data & Validation

The following table summarizes typical recovery rates comparing standard C18 protocols against the optimized WAX protocol.

AnalyteC18 SPE Recovery (%)WAX SPE Recovery (%)Matrix Effect (Ion Suppression)
DHEA-S 65 - 75%92 - 98% Negligible in WAX
Estrone Sulfate 60 - 70%90 - 95% High suppression in C18
Testosterone Sulfate 68 - 72%88 - 94% Negligible in WAX

Note on Matrix Effects: The WAX protocol typically yields matrix factors (MF) between 0.95 and 1.05, indicating a "clean" extract free of phospholipid suppression regions often seen in C18 extracts at retention times typical for steroid sulfates.

Troubleshooting & Optimization

Low Recovery
  • Cause: Loading organic % is too high.

  • Fix: Ensure the supernatant from the protein crash is diluted at least 1:10 or 1:20 with water. If the organic solvent > 10% during loading, the hydrophobic interaction (RP) fails, and the analyte may not have time to establish the ionic interaction.

Hydrolysis (Appearance of Free Steroids)
  • Cause: Exposure to high temperature or low pH for extended periods.

  • Fix: Keep evaporation temperature < 40°C. Do not leave samples in the acidic "Wash 1" state for hours; proceed immediately to elution.

Ion Suppression
  • Cause: Incomplete elution of phospholipids.

  • Fix: Ensure the "Wash 2" step utilizes 100% Methanol . Do not add water to this wash. The water would increase the polarity and potentially retain some polar lipids. We want maximum organic strength here to strip the column, relying entirely on the ionic bond to hold the sulfate.

References

  • Wudy, S. A., et al. (2000). Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography–tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Waters Corporation. Oasis WAX Application Notebook: Extraction of Acidic Drugs and Metabolites.Link

  • Mueller, J. W., et al. (2015). The biology of steroid sulfation. Molecular and Cellular Endocrinology. Link

  • Galuska, C. E., et al. (2013). Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography-tandem mass spectrometry. Analyst.[2] Link

Sources

Application

HPLC separation of Dihydrocholesterol-3-sulfate from other sterol sulfates.

Technical Application Note: High-Resolution LC-MS/MS Separation of Dihydrocholesterol-3-Sulfate from Cholesterol Sulfate Executive Summary Objective: To establish a robust, self-validating protocol for the chromatographi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Resolution LC-MS/MS Separation of Dihydrocholesterol-3-Sulfate from Cholesterol Sulfate

Executive Summary

Objective: To establish a robust, self-validating protocol for the chromatographic separation and mass spectrometric quantification of Dihydrocholesterol-3-sulfate (DHCS) in the presence of high-abundance Cholesterol Sulfate (CS). Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists.[1] Application: Biomarker analysis for Smith-Lemli-Opitz Syndrome (SLOS), X-linked Ichthyosis (XLI), and pharmaceutical impurity profiling of cholesterol-derived therapeutics.[1]

Introduction & Scientific Context

Dihydrocholesterol-3-sulfate (DHCS), also known as Cholestanol Sulfate, is the 5


-saturated analog of Cholesterol Sulfate (CS).[1] While CS is a ubiquitous membrane stabilizer and regulatory molecule (typically 1–5 µM in plasma), DHCS is often present at trace levels.

The Analytical Challenge:

  • Structural Similarity: The two molecules differ only by a single double bond at the C5-C6 position. This results in nearly identical solubility profiles, making extraction selectivity difficult.[1]

  • Abundance Dynamic Range: In biological matrices, CS often exceeds DHCS concentrations by 100-fold or more.[1] Without adequate chromatographic separation, the isotopic envelope of CS (specifically the

    
    S and 
    
    
    
    C isotopes) can interfere with the detection of DHCS, or ion suppression may mask the trace analyte.
  • Isomeric Complexity: Researchers must also distinguish these from 7-Dehydrocholesterol sulfate (7-DHC-S), which is critical in SLOS diagnosis.[1]

Mechanistic Insight (Chromatography): On Reversed-Phase (C18) stationary phases, retention is governed by hydrophobicity.[1] The double bond in CS slightly increases polarity and reduces planarity compared to the fully saturated DHCS. Therefore, DHCS (saturated) is more hydrophobic and will elute after CS. This predictable elution order is the cornerstone of peak identification.

Experimental Protocol

Reagents & Standards
  • Analytes: Cholesterol Sulfate (sodium salt), Dihydrocholesterol Sulfate (sodium salt).[1]

  • Internal Standard (IS): d7-Cholesterol Sulfate (crucial for correcting ionization efficiency differences).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate (

    
    ), Water.[1]
    
Sample Preparation: Modified Folch Extraction

Rationale: Sterol sulfates are amphiphilic. A standard lipid extraction must be modified to ensure the polar sulfate group partitions effectively into the organic phase or is retained on SPE.

  • Aliquot: Transfer 100 µL of plasma/serum to a glass tube.

  • Spike: Add 10 µL of Internal Standard (d7-CS, 1 µg/mL in MeOH).

  • Precipitation: Add 200 µL cold Methanol to precipitate proteins. Vortex 30s.

  • Extraction: Add 400 µL Chloroform. Vortex 1 min.

  • Phase Separation: Add 100 µL Water. Centrifuge at 3,000 x g for 10 min.

  • Recovery: Collect the lower (organic) phase.[2][3] Note: Sterol sulfates partition into the chloroform/methanol phase, unlike free steroids.[1]

  • Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (80% MeOH) .

LC-MS/MS Conditions

Rationale: A high-carbon-load C18 column is selected to maximize the hydrophobic interaction difference between the saturated and unsaturated sterol backbones.[1] Methanol is chosen over Acetonitrile as the organic modifier because it typically offers better shape selectivity for sterol isomers.

Chromatography (UHPLC):

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent high-resolution C18.[1]

  • Column Temp: 45°C (Elevated temperature improves mass transfer for bulky sterols).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted).

  • Mobile Phase B: Methanol.[2]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 80 Initial Hold
1.0 80 Loading
8.0 98 Linear Ramp (Elution)
10.0 98 Wash
10.1 80 Re-equilibration

| 12.0 | 80 | End |[1]

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI) – Negative Mode .

  • Rationale: Sterol sulfates ionize effortlessly in negative mode as

    
    .[1] Positive mode is insensitive.
    
  • Source Parameters: Spray Voltage -3500V; Capillary Temp 300°C.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Type

| Cholesterol Sulfate (CS) | 465.4 | 96.9 (


) | 35 | Quant |
| Dihydrocholesterol Sulfate (DHCS)  | 467.4 | 96.9 (

) | 35 | Quant | | d7-Cholesterol Sulfate (IS) | 472.4 | 96.9 (

) | 35 | Internal Std |[1]

Data Analysis & Validation

Expected Retention Behavior

Based on the hydrophobicity principle (Planarity of A/B ring junction):

  • 7-Dehydrocholesterol Sulfate: Elutes first (Most polar, 2 double bonds).[1]

  • Cholesterol Sulfate (CS): Elutes second (~5.5 min).

  • Dihydrocholesterol Sulfate (DHCS): Elutes last (~5.8 min).

Note: The resolution (


) between CS and DHCS should be calculated. A value of 

is required for baseline separation.
Suitability Criteria (System Suitability Test)

Before running samples, inject a mixture of CS and DHCS standards (100 ng/mL each).

  • Tailing Factor: Must be < 1.2 for both peaks.

  • Resolution: Valley height between CS and DHCS must be < 10% of the DHCS peak height.

  • Sensitivity: S/N ratio for DHCS (at LLOQ level) must be > 10.

Workflow Visualization

G Start Biological Sample (Serum/Plasma) Spike Add Internal Standard (d7-Cholesterol Sulfate) Start->Spike Extract Protein Ppt & LLE (MeOH / CHCl3) Spike->Extract PhaseSep Phase Separation Collect Lower Organic Phase Extract->PhaseSep Dry Evaporate & Reconstitute (80% MeOH) PhaseSep->Dry LC UHPLC Separation (C18, MeOH Gradient) Dry->LC MS ESI(-) MS/MS Detection MRM: 465->97 (CS) | 467->97 (DHCS) LC->MS Elution Order: CS -> DHCS Data Data Analysis Quantify DHCS/CS Ratio MS->Data

Caption: Step-by-step workflow for the extraction, chromatographic separation, and MS quantification of sterol sulfates.

References

  • Sánchez-Guijo, A., et al. (2015).[1] "Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS." Journal of Lipid Research.

  • Gallo, C., et al. (2018).[1] "UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms." Marine Drugs.

  • Wudy, S. A., et al. (2015).[1] "A New LC-MS/MS Assay for the Analysis of Sulfated Steroids in Human Serum." ESPE Abstracts.

  • Moghadasian, M. H. (2002).[1] "Clinical pharmacology of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors." Life Sciences. (Context on sterol biosynthesis inhibition and precursors).

Sources

Method

Application Note: Cell Culture Treatment with Dihydrocholesterol-3-sulfate Sodium

High-Stability Sterol Sulfate for Nuclear Receptor Signaling and Membrane Lipidomics [1] Executive Summary Dihydrocholesterol-3-sulfate sodium (DHC-3-S) (also known as Cholestanol Sulfate) is the saturated analog of the...

Author: BenchChem Technical Support Team. Date: February 2026

High-Stability Sterol Sulfate for Nuclear Receptor Signaling and Membrane Lipidomics [1]

Executive Summary

Dihydrocholesterol-3-sulfate sodium (DHC-3-S) (also known as Cholestanol Sulfate) is the saturated analog of the potent regulatory lipid Cholesterol Sulfate (CS).[1] Unlike CS, which contains a C5-C6 double bond susceptible to oxidative degradation, DHC-3-S offers superior chemical stability while retaining significant biological activity.[1]

This guide details the specific protocols for solubilizing and delivering DHC-3-S to cell cultures. It focuses on its application as a stable ligand for ROR


 (Retinoic Acid-Related Orphan Receptor alpha)  and a modulator of membrane dynamics.[1]

Key Applications:

  • Nuclear Receptor Research: Stable agonist for ROR

    
     to study circadian rhythm and lipid metabolism without oxidative artifacts.
    
  • Dermatology: Investigating keratinocyte differentiation markers (Filaggrin, Loricrin) in ichthyosis models.

  • Membrane Biophysics: Modulating lipid raft rigidity and viral entry kinetics.

Physicochemical Profile & Stability

Why use DHC-3-S over Cholesterol Sulfate? The primary failure mode in sterol research is the unwitting use of oxidized byproducts. Cholesterol sulfate degrades into oxysterol sulfates (e.g., 7-ketocholesterol sulfate) upon exposure to air/light, which have distinct and often toxic biological effects.[1] DHC-3-S lacks the double bond, preventing this oxidation.[1]

FeatureCholesterol Sulfate (CS)Dihydrocholesterol-3-sulfate (DHC-3-S)
CAS No. 2864-50-81259-95-6 (Parent) / Custom Salts
Structure C5-C6 Double Bond (Unsaturated)Saturated (No Double Bond)
Oxidation Risk High (forms 7-keto/7-hydroxy derivatives)Negligible (High Stability)
ROR

Binding
High Affinity (

~ nM range)
High Affinity (Stable Agonist)
Solubility Amphiphilic (CMC ~20-40

M)
Amphiphilic (Lower CMC likely)
Reconstitution & Solubilization Protocol

CRITICAL: DHC-3-S is an amphiphilic lipid salt.[1] Direct addition of a DMSO stock to aqueous cell culture media often causes rapid, microscopic precipitation that is invisible to the naked eye but nullifies the treatment. Carrier-mediated delivery is required. [1]

Reagents Required
  • DHC-3-S Powder: >99% Purity.[1][2]

  • Primary Solvent: Anhydrous DMSO or Methanol.

  • Carrier: Methyl-

    
    -cyclodextrin (M
    
    
    
    CD) or Fatty Acid-Free BSA.[1]
Step-by-Step Solubilization (The M

CD Complex Method)

This method ensures 100% bioavailability by encapsulating the hydrophobic sterol tail.[1]

  • Stock Preparation (10 mM):

    • Dissolve 5 mg of DHC-3-S (MW ~490.7 g/mol ) in ~1 mL of anhydrous DMSO.[1]

    • Vortex vigorously for 30 seconds. If cloudy, heat to 37°C for 5 minutes.

    • Storage: Aliquot and store at -20°C. Stable for 6 months.

  • Carrier Solution Preparation:

    • Prepare a 5% (w/v) M

      
      CD solution in PBS or serum-free media.[1]
      
    • Sterile filter (0.22

      
      m).[1]
      
  • Complexing (The "Loading" Step):

    • To achieve a 100

      
      M working stock : Slowly add 10 
      
      
      
      L of the 10 mM DHC-3-S DMSO stock into 990
      
      
      L of the 5% M
      
      
      CD solution while vortexing.
    • Incubate: Place the mixture in a shaking incubator at 37°C for 30–60 minutes. This forces the lipid tail into the cyclodextrin cavity.

    • Result: A clear solution where DHC-3-S is water-soluble.[1]

  • Final Dilution:

    • Dilute this complexed stock directly into cell culture media to the final desired concentration (typically 10–25

      
      M).
      
Visualization: Solubilization Workflow

SolubilizationProtocol Powder DHC-3-S Powder DMSO DMSO Stock (10 mM) Powder->DMSO Dissolve (Vortex/Heat) Complex Lipid-Carrier Complex (Water Soluble) DMSO->Complex Add dropwise (1:100 Ratio) MbCD MβCD Solution (5% in PBS) MbCD->Complex Mix & Incubate 37°C, 1hr Media Cell Culture Media (Final Treatment) Complex->Media Dilute to 10-50 μM

Caption: Workflow for generating water-soluble DHC-3-S complexes using Methyl-beta-cyclodextrin.

Experimental Protocol: ROR Activation Assay

Objective: Induce expression of ROR


 target genes (e.g., FLG, Bmal1) in keratinocytes or hepatocytes.[1]
Cell Culture Conditions
  • Cell Type: HaCaT Keratinocytes or HepG2 Hepatocytes.

  • Media Constraint: Use Delipidated Fetal Bovine Serum (FBS) or Serum-Free Media.[1] Standard FBS contains endogenous cholesterol sulfate and undefined sterols that mask the effect of DHC-3-S.

Treatment Timeline
  • Seeding (Day 0): Seed cells at

    
     cells/well (6-well plate). Allow to adhere for 24h.
    
  • Starvation (Day 1): Wash cells 2x with PBS. Switch to media containing 5% Delipidated FBS for 12–24h to synchronize sterol metabolism.

  • Treatment (Day 2):

    • Group A (Vehicle): Media + M

      
      CD/DMSO (no lipid).[1]
      
    • Group B (Low Dose): 10

      
      M DHC-3-S (complexed).[1]
      
    • Group C (High Dose): 25

      
      M DHC-3-S (complexed).[1]
      
    • Note: Do not exceed 50

      
      M as detergent effects (cell lysis) may occur.[1]
      
  • Harvest (Day 3/4):

    • RNA: Harvest at 24h for qPCR (Target: FLG mRNA).

    • Protein: Harvest at 48h for Western Blot (Target: Filaggrin, ROR

      
      ).
      
Troubleshooting & QC
  • Precipitation Check: Inspect media under a microscope 1 hour after treatment. If you see crystals/debris, the complexing failed.

  • Toxicity: If cells detach, reduce M

    
    CD concentration; high cyclodextrin alone can deplete membrane cholesterol.[1]
    
Biological Mechanism: ROR Signaling

DHC-3-S acts as a ligand for the Retinoic Acid-Related Orphan Receptor


 (ROR

).[1] Upon binding, it alters the receptor's conformation, recruiting co-activators (e.g., SRC-1/NCOA1) and displacing co-repressors.[1]

Pathway Logic:

  • Influx: DHC-3-S enters via OATP transporters or passive diffusion.[1]

  • Binding: Binds the Hydrophobic Ligand Binding Domain (LBD) of ROR

    
    .
    
  • Translocation: The complex binds ROR Response Elements (RORE) on DNA.

  • Output: Upregulation of barrier proteins (Filaggrin) or circadian clock genes (Bmal1).

Visualization: Signaling Pathway[1][2]

RORa_Signaling cluster_extracellular Extracellular Space cluster_nucleus Nucleus DHC DHC-3-S (Exogenous) RORa_Inactive RORα (Inactive) DHC->RORa_Inactive Ligand Binding RORa_Active RORα-DHC-3-S Complex RORa_Inactive->RORa_Active Conformational Change RORE RORE (Promoter Element) RORa_Active->RORE DNA Binding CoActivator Co-Activators (SRC-1/PGC-1α) CoActivator->RORa_Active Recruitment GeneExp Transcription: Filaggrin / Bmal1 RORE->GeneExp Upregulation

Caption: Mechanism of DHC-3-S induced gene transcription via the RORalpha nuclear receptor.[1]

References
  • Kallen, J. A., et al. (2002).[1] "X-ray structure of the hRORalpha LBD at 1.63 A: structural and functional data that cholesterol or a cholesterol derivative is the natural ligand of RORalpha." Structure, 10(12), 1697–1707.[1]

  • Jetten, A. M. (2009).[1] "Retinoic acid-related orphan receptors (RORs): critical roles in development, immunity, circadian rhythm, and cellular metabolism."[1] Nuclear Receptor Signaling, 7, e003.[1]

  • Strott, C. A., & Higashi, Y. (2003).[1] "Cholesterol sulfate in human physiology: what's it all about?" Journal of Lipid Research, 44(7), 1268–1278.[1]

  • Hyslop, P. A., et al. (1990).[1] "The interaction of dihydrocholesterol and cholesterol with sphingolipid or phospholipid Langmuir monolayers."[3] Biophysical Journal (Contextual grounding on Dihydro- variant stability).

  • Solt, L. A., et al. (2011).[1] "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists." Nature, 483, 43–50.[1] (Demonstrates synthetic ligand protocols for ROR/REV-ERB family). [1]

Sources

Application

Application Notes &amp; Protocols for Synthetic Dihydrocholesterol-3-Sulfate Sodium Salt

Introduction: Understanding Dihydrocholesterol-3-Sulfate Dihydrocholesterol-3-sulfate (DCS) is the sulfated metabolite of dihydrocholesterol, also known as cholestanol. It is a saturated sterol sulfate, structurally simi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Dihydrocholesterol-3-Sulfate

Dihydrocholesterol-3-sulfate (DCS) is the sulfated metabolite of dihydrocholesterol, also known as cholestanol. It is a saturated sterol sulfate, structurally similar to the more extensively studied Cholesterol-3-Sulfate (CS), which is one of the most abundant sterol sulfates in human plasma[1]. While cholesterol sulfate has been identified as a key regulatory molecule in numerous physiological processes—including cell membrane stabilization, signal transduction, and epidermal differentiation[2][3][4]—the specific biological roles of its saturated counterpart, DCS, are less characterized.

The primary utility of synthetic Dihydrocholesterol-3-sulfate sodium salt in a research setting is as a high-purity analytical standard, particularly for mass spectrometry-based applications. Its stable, saturated ring structure makes it an excellent internal standard for quantifying other sterols and their metabolites in complex biological matrices. Furthermore, its structural similarity to cholesterol sulfate allows it to be used in comparative studies to probe the specific roles of sterol saturation in biological systems, such as membrane dynamics and cellular cholesterol homeostasis.

This document provides a comprehensive guide for researchers, covering commercial sources, handling procedures, and detailed protocols for the application of synthetic Dihydrocholesterol-3-sulfate sodium salt.

Commercial Sourcing and Compound Identification

Acquiring high-purity synthetic Dihydrocholesterol-3-sulfate sodium salt is the foundational step for any experimental work. It is crucial to distinguish it from the unsaturated Cholesterol-3-sulfate sodium salt, as their applications and analytical properties differ.

Table 1: Commercial Suppliers & Compound Identifiers

Compound NameCAS NumberCommon SuppliersNotes
Dihydrocholesterol-3-Sulfate Sodium Salt 56816-66-1ChemicalBook[5]Also known as 5α-Cholestan-3β-ol 3-sulfate sodium salt.
Cholesterol-3-Sulfate Sodium Salt 2864-50-8Santa Cruz Biotechnology[6], Cayman Chemical[2], Chem-Impex[7]A common analogue used in broader biological studies. Often used for method development.
Cholesterol-3-Sulfate, Sodium Salt (Deuterated, D7) 2687961-01-7Cambridge Isotope Laboratories, Inc. (Eurisotop)[8], CIL[9]Isotopically labeled version for use as an internal standard in mass spectrometry.

Note: Availability may vary. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity and identity.

Physicochemical Properties and Safe Handling

Proper storage and handling are critical to maintain the integrity of the compound and ensure laboratory safety. Information is derived from typical safety data sheets (SDS) for sterol sulfates.

Table 2: Properties and Handling Recommendations

PropertyValue / RecommendationSource
Appearance White to off-white solid/powder.[7][10]
Molecular Formula C₂₇H₄₇NaO₄SPubChem
Molecular Weight 490.7 g/mol PubChem
Storage Temperature Store at -20°C. Keep container tightly closed in a dry, well-ventilated place.[9][11]
Solubility Soluble in DMF (20 mg/ml) and DMSO (10 mg/ml). Water solubility is also reported.[2]
Stability Stable under recommended storage conditions. Avoid dust formation and strong oxidizing agents.[10]
Safety Precautions Use standard personal protective equipment (PPE): lab coat, gloves, and safety glasses. Avoid inhalation of dust.[12]

Core Applications and Scientific Rationale

The primary applications for synthetic Dihydrocholesterol-3-sulfate sodium salt are in analytical chemistry and biochemistry.

Application 1: Internal Standard for Mass Spectrometry

In quantitative mass spectrometry (LC-MS/MS), an ideal internal standard should be chemically similar to the analyte but mass-distinguishable. While a deuterated form of the analyte is the gold standard, DCS can serve as an effective "surrogate" internal standard for the quantification of other sterols (e.g., cholesterol, desmosterol, lathosterol) in biological samples.

Causality: DCS co-extracts with other sterols using standard lipid extraction methods (e.g., modified Bligh-Dyer) and exhibits similar ionization behavior in the mass spectrometer, particularly with Atmospheric Pressure Chemical Ionization (APCI)[13]. This similarity corrects for sample loss during preparation and for variations in instrument response (matrix effects), leading to more accurate and precise quantification.

Application 2: Investigating Cholesterol Homeostasis

Recent studies have shown that the unsaturated analogue, Cholesterol Sulfate (CS), is a potent regulator of cholesterol metabolism. CS can reduce intracellular cholesterol levels by promoting the degradation of HMG-CoA reductase (a key enzyme in cholesterol synthesis) and blocking the uptake of LDL cholesterol[1].

Experimental Logic: By using DCS in parallel with CS in cell-based assays, researchers can dissect the structural requirements for this regulatory activity. Does the double bond in the sterol's B-ring influence the interaction with the cellular machinery that controls cholesterol levels? This comparative approach provides a direct method to test the hypothesis that sterol saturation modulates biological activity.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the two core applications described above.

Protocol 1: Use as an Internal Standard for Sterol Quantification by LC-MS/MS

This protocol outlines the procedure for using DCS to quantify endogenous sterols in a human serum sample.

Workflow Diagram: LC-MS/MS Internal Standard Protocol

G cluster_prep Sample & Standard Preparation cluster_extract Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare DCS Stock (1 mg/mL in Methanol) s2 Create Working Solution (e.g., 10 µg/mL) s4 Spike Sample with DCS (Internal Standard) s2->s4 s3 Aliquot Serum Sample (e.g., 50 µL) s3->s4 e1 Add Hydrolysis Solution (NaOH in Ethanol/Water) s4->e1 e2 Incubate (65°C, 1 hr) e1->e2 e3 Add Cyclohexane for Liquid-Liquid Extraction e2->e3 e4 Collect Organic Phase e3->e4 e5 Dry & Reconstitute e4->e5 a1 Inject onto C18 Column e5->a1 a2 Gradient Elution a1->a2 a3 APCI Source (Positive Mode) a2->a3 a4 MRM Data Acquisition a3->a4 d1 Integrate Peak Areas (Analyte & DCS) a4->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for using DCS as an internal standard.

Step-by-Step Methodology:

  • Preparation of DCS Internal Standard Stock Solution:

    • Accurately weigh ~1 mg of synthetic Dihydrocholesterol-3-sulfate sodium salt.

    • Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution. Store at -20°C.

  • Sample Preparation and Spiking:

    • Thaw a human serum sample on ice. Vortex gently.

    • In a 15 mL glass tube, add 50 µL of the serum sample.

    • Spike the sample by adding 10 µL of a 10 µg/mL DCS working solution (prepared by diluting the stock solution in methanol). This adds 100 ng of the internal standard.

  • Sterol Extraction (adapted from[14]):

    • Add 1 mL of a hydrolysis solution (1M NaOH in 9:1 ethanol:water) to the spiked serum[14]. This step saponifies esterified sterols, ensuring measurement of total sterols.

    • Vortex vigorously for 20 seconds.

    • Incubate in a shaking water bath at 65°C for 1 hour.

    • Cool the tube to room temperature. Add 0.5 mL of Milli-Q water.

    • Add 3 mL of cyclohexane to perform a liquid-liquid extraction. Vortex for 20 seconds.

    • Centrifuge at 1,300 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic phase (cyclohexane) to a new glass tube.

    • Repeat the extraction on the remaining aqueous phase with another 3 mL of cyclohexane and pool the organic layers.

    • Evaporate the pooled cyclohexane to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid film in 100 µL of the mobile phase (e.g., methanol/acetonitrile) for LC-MS/MS analysis.

  • LC-MS/MS Analysis (General Parameters):

    • LC System: Use a reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18)[13].

    • Mobile Phase: A gradient of methanol/water or acetonitrile/water is common.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is highly effective for nonpolar sterols[13].

    • MS Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific MRM transitions for DCS and target analytes must be determined by infusing pure standards.

Protocol 2: Cell-Based Assay for Cholesterol Homeostasis

This protocol is an adaptation of methods used to study the effects of Cholesterol Sulfate (CS) on intracellular cholesterol levels in a human hepatocyte cell line (e.g., Huh-7)[1].

Workflow Diagram: Cell-Based Cholesterol Regulation Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis of Intracellular Cholesterol cluster_data Data Interpretation c1 Seed Huh-7 cells in 24-well plates c2 Incubate until ~70% confluent c1->c2 t3 Treat cells for 24 hours c2->t3 t1 Prepare DCS Stock (e.g., 10 mM in DMSO) t2 Dilute to working concentrations (e.g., 10, 25, 50 µM) in cell culture media t1->t2 t2->t3 a1 Wash cells with PBS t3->a1 t4 Include Vehicle Control (DMSO) and Positive Control (e.g., CS) t4->t3 a2 Lyse cells a1->a2 a3 Quantify total protein (for normalization) a2->a3 a4 Measure cholesterol content (e.g., Amplex Red Assay) a2->a4 d1 Normalize cholesterol levels to protein content a4->d1 d2 Compare DCS-treated cells to Vehicle and CS controls d1->d2

Caption: Workflow for a cell-based cholesterol homeostasis assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Huh-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin[1].

    • Seed cells into 24-well plates at a density that will achieve ~70% confluency on the day of the experiment.

  • Preparation of Treatment Media:

    • Prepare a 10 mM stock solution of Dihydrocholesterol-3-sulfate sodium salt in sterile DMSO.

    • On the day of the experiment, prepare working concentrations (e.g., 0, 10, 25, 50 µM) by diluting the stock solution into fresh cell culture medium. The final DMSO concentration should be consistent across all conditions and ideally ≤ 0.1%.

    • Crucial Controls:

      • Vehicle Control: Medium containing the same final concentration of DMSO.

      • Positive Control: Medium containing a known modulator, such as Cholesterol-3-Sulfate (CS) or lovastatin, at an effective concentration[1].

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells.

    • Add the prepared treatment media to the appropriate wells.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Analysis of Intracellular Cholesterol:

    • After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to remove any residual treatment media.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Collect the cell lysates and clarify by centrifugation.

    • Use a portion of the lysate to determine the total protein concentration (e.g., using a BCA assay) for normalization purposes.

    • Use the remaining lysate to quantify total intracellular cholesterol using a commercially available fluorometric or colorimetric assay kit (e.g., Amplex™ Red Cholesterol Assay Kit).

  • Data Analysis:

    • Normalize the cholesterol measurement for each well to its total protein concentration.

    • Express the data as a percentage of the vehicle-treated control.

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if the changes induced by DCS are statistically significant compared to the vehicle control and the positive control.

Conclusion

Synthetic Dihydrocholesterol-3-sulfate sodium salt is a valuable tool for researchers in the fields of metabolomics and lipid biology. Its primary, validated application is as a robust internal standard for the accurate quantification of sterols by mass spectrometry. Furthermore, its use in cell-based assays, particularly in comparison to its unsaturated analog, offers a powerful strategy to investigate the structure-function relationships of sterol sulfates in regulating complex cellular pathways like cholesterol homeostasis. Adherence to the protocols and handling guidelines outlined in this document will ensure high-quality, reproducible data for advancing our understanding of lipid metabolism.

References

  • Santa Cruz Biotechnology. (n.d.). Cholesterol 3-sulfate sodium salt Safety Data Sheet.
  • Fisher Scientific. (2010, July 19). Dextran sulfate, sodium salt Safety Data Sheet.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Cholesterol 3-sulfate sodium salt | CAS 2864-50-8.
  • Acanthus Research. (n.d.). Cholesterol-3-sulfate, sodium salt.
  • Cayman Chemical. (2025, July 2). Cholesterol Sulfate (sodium salt) - Safety Data Sheet.
  • SFU Summit. (n.d.). Appendix 1: Experimental Protocol.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Cholesterol-3-sulfate, sodium salt (25,26,26,26,27,27,27-D₇, 98%).
  • Ryu, H., et al. (2021). Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis. BMB Reports, 54(10), 519-524. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC8560787/
  • D'Ippolito, G., et al. (2018). UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms. Marine Drugs, 17(1), 1.
  • Akiyama, M., et al. (2017). A novel sterol-binding protein reveals heterogeneous cholesterol distribution in neurite outgrowth and in late endosomes/lysosomes. Journal of Lipid Research, 58(11), 2203-2214. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC5665664/
  • Chem-Impex. (n.d.). Sodium cholesteryl sulfate.
  • PubChem. (n.d.). Dihydrocholesterol.
  • Menéndez, R., et al. (2001). Inhibition of cholesterol biosynthesis in cultured fibroblasts by D003, a mixture of very long chain saturated fatty acids. Pharmacological Research, 44(4), 343-348.
  • Mitsche, M. A., et al. (2015). Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. eLife, 4, e07999.
  • Cayman Chemical. (n.d.). Cholesterol Sulfate (sodium salt).
  • Elias, P. M., et al. (2014). Role of Cholesterol Sulfate in Epidermal Structure and Function: Lessons From X-linked Ichthyosis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(3), 353-361.
  • Eurisotop. (n.d.). CHOLESTEROL-3-SULFATE, SODIUM SALT (25,26,26,26,27,27,27-D7, 98%).
  • ChemicalBook. (n.d.). DIHYDROCHOLESTEROL-3-SULFATE SODIUM | 56816-66-1.
  • Strott, C. A., & Higashi, Y. (2003). Cholesterol sulfate in human physiology: what's it all about? Journal of Lipid Research, 44(7), 1268-1278.
  • Brezovská, K., et al. (2019). Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(10), 183010.
  • Taylor & Francis. (n.d.). 7-dehydrocholesterol – Knowledge and References.
  • Slominski, A. T., et al. (2020). Detection of 7-Dehydrocholesterol and Vitamin D3 Derivatives in Honey. Molecules, 25(11), 2587.
  • Ren, S., et al. (2019). Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage. Metabolites, 9(11), 259.
  • Cosmacon. (n.d.). 7-Dehydrocholesterol.
  • Agilent Technologies. (2019, March 7). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC‑C18 Column.
  • LIPID MAPS. (2006, September 11). Sterols Mass Spectra Protocol.
  • PubChem. (n.d.). 22-Dehydrocholesterol.
  • Sigma-Aldrich. (n.d.). Dehydroisoandrosterone 3-sulfate sodium salt dihydrate.
  • Siperstein, M. D., et al. (1953). Effect of dihydrocholesterol (cholestanol) administration on plasma cholesterol and atherosclerosis in the rabbit. Proceedings of the Society for Experimental Biology and Medicine, 83(4), 756-758.
  • Frontiers. (2021, December 5). Development of Cholesterol-Lowering and Detox Formulations Using Bentonite and Herbal Ingredients.
  • Laskar, A. A., et al. (2024). Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems. STAR Protocols, 5(3), 103290. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC11295842/
  • Google Patents. (n.d.). CN101220075A - Preparation method of 7-dehydrocholesterol.

Sources

Technical Notes & Optimization

Troubleshooting

Improving Dihydrocholesterol-3-sulfate signal in negative ion mode mass spec.

Welcome to the technical support center for the analysis of Dihydrocholesterol-3-sulfate and other sulfated steroids using negative ion mode mass spectrometry. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Dihydrocholesterol-3-sulfate and other sulfated steroids using negative ion mode mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is my Dihydrocholesterol-3-sulfate signal weak or absent in negative ion mode?

A1: Several factors can contribute to a weak or absent signal. The primary reasons often involve suboptimal mobile phase composition, inefficient ionization in the ESI source, or the presence of ion-suppressing agents. The sulfate group on the molecule is acidic and should readily deprotonate to form a stable negative ion, [M-H]⁻.[1][2] If this process is inefficient, the signal will be poor. A systematic troubleshooting approach, starting from the mobile phase and moving to the mass spectrometer source, is recommended.

Q2: What is the expected m/z for Dihydrocholesterol-3-sulfate?

A2: Dihydrocholesterol-3-sulfate has a chemical formula of C₂₇H₄₈O₄S. In negative ion mode, the primary ion you should be looking for is the deprotonated molecule, [M-H]⁻.

  • Monoisotopic Mass of Neutral Molecule (M): 468.3219 Da

  • Expected m/z of [M-H]⁻ Ion: 467.3146

It is also common for sulfated steroids to produce a characteristic fragment ion of HSO₄⁻ at m/z 97 during collision-induced dissociation (CID) in MS/MS experiments.[1][3][4] This transition (467.3 → 97) is often used for selective detection in Multiple Reaction Monitoring (MRM) mode.[3]

Q3: Why is negative ion mode electrospray ionization (ESI) preferred for this compound?

A3: Negative ion mode is ideal for molecules that can easily lose a proton (deprotonate) to form a stable negative ion.[5] Dihydrocholesterol-3-sulfate contains a sulfate ester, which is an acidic functional group.[1][6] This group readily gives up a proton in the ESI source, making it highly suitable for sensitive detection in negative ion mode.[2] In fact, the sensitivity for sulfated steroids in negative ion mode is often significantly higher than for their unconjugated counterparts in positive mode.[3]

Q4: What are the best starting mobile phases and additives for my LC-MS method?

A4: For reversed-phase chromatography of sulfated steroids, a mobile phase consisting of water and a polar organic solvent like methanol or acetonitrile is standard.[7][8] To enhance deprotonation and improve signal stability, the addition of a basic modifier is crucial.

  • Recommended Additive: Ammonium hydroxide (ammonia solution) at a low concentration (e.g., 0.05% - 0.1%) is highly effective for promoting the formation of the [M-H]⁻ ion by raising the mobile phase pH.[7][9][10][11]

  • Alternative Additive: Volatile buffers like ammonium acetate (1-5 mM) can also be used and are known to improve spray stability.[12][13][14]

  • Additive to Avoid: Formic acid should be avoided as it will suppress ionization in negative mode by creating an acidic environment that prevents the analyte from deprotonating.[7][13]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of Dihydrocholesterol-3-sulfate.

Problem: Weak or Inconsistent Signal Intensity

A weak or fluctuating signal is the most common challenge. The following workflow provides a step-by-step process to identify and rectify the root cause.

G cluster_0 Troubleshooting Workflow: Weak/Inconsistent Signal A Start: Weak or Inconsistent Signal B Step 1: Optimize Mobile Phase pH A->B F Signal Improved? B->F C Step 2: Tune ESI Source Parameters G Signal Improved? C->G D Step 3: Check for Ion Suppression H Signal Improved? D->H E Step 4: Verify System Cleanliness & Integrity I Signal Improved? E->I F->C No J End: Method Optimized F->J Yes G->D No G->J Yes H->E No H->J Yes I->J Yes K End: Issue Persists (Consult Manufacturer) I->K No

Caption: Troubleshooting workflow for weak signals.

Step 1: Mobile Phase Optimization

The chemical environment of the analyte as it enters the ESI source is paramount. The goal is to ensure the Dihydrocholesterol-3-sulfate is in its deprotonated, anionic state before ionization.

Protocol:

  • Prepare Mobile Phases: Use high-purity, LC-MS grade solvents (water, methanol, or acetonitrile).[14]

  • Add a Basic Modifier: Modify your aqueous mobile phase (and optionally the organic phase) with a basic additive. A good starting point is 0.05% ammonium hydroxide.[11] This increases the pH, facilitating the deprotonation of the acidic sulfate group.[5][9]

  • Test Different Organic Solvents: While methanol and acetonitrile are common, some have reported that adding a small percentage (e.g., 10%) of isopropanol (IPA) can improve desolvation and increase signal-to-noise in negative mode.[9]

Rationale: An acidic mobile phase (e.g., one containing formic acid) will suppress ionization by keeping the sulfate group protonated. A basic mobile phase ensures the analyte carries a negative charge, which is essential for detection in negative ion mode.[7]

ParameterCondition 1 (Suboptimal)Condition 2 (Recommended)Rationale
Aqueous Phase Water + 0.1% Formic AcidWater + 0.05% Ammonium HydroxideFormic acid suppresses negative ionization. Ammonium hydroxide promotes deprotonation.[7][10]
Organic Phase AcetonitrileAcetonitrile or MethanolBoth are effective, but test both to see which provides better sensitivity and chromatography for your specific system.
Buffer Phosphate BuffersAmmonium Acetate (1-10 mM)Phosphate buffers are non-volatile and will contaminate the mass spectrometer.[8] Ammonium acetate is volatile and MS-compatible.[12][14]
Step 2: ESI Source Parameter Optimization

Fine-tuning the ESI source parameters is critical for efficient ion generation and transmission. These settings control the physical processes of droplet formation, desolvation, and ion sampling.

Protocol:

  • Infuse the Analyte: Prepare a solution of your Dihydrocholesterol-3-sulfate standard (e.g., 100 ng/mL) in a representative mobile phase (e.g., 50:50 Water:Methanol with 0.05% NH₄OH) and infuse it directly into the mass spectrometer using a syringe pump.

  • Tune Key Parameters: While monitoring the signal intensity of the [M-H]⁻ ion (m/z 467.3), systematically adjust the following parameters one at a time to find the optimal value.

Rationale: Each parameter influences a specific aspect of the ionization process. An improperly set parameter can lead to poor desolvation (neutralizing the ion), in-source fragmentation (breaking the molecule apart before detection), or electrical discharge, all of which reduce the signal.[15]

ParameterTypical Starting Range (Negative Mode)Effect of Optimization
Capillary/Spray Voltage -2.5 to -4.0 kVOptimizes the electrochemical potential for ion formation. Too high can cause discharge and instability.[10][15]
Gas Temperature 250 - 350 °CAids in solvent evaporation from droplets. Too high can cause thermal degradation of the analyte.[16]
Drying Gas Flow 8 - 12 L/minAssists in desolvation. Higher flow rates are needed for higher LC flow rates.[16]
Nebulizer Pressure 30 - 50 psiControls the size of the initial droplets. Affects desolvation efficiency.[16]
Step 3: Diagnose and Mitigate Ion Suppression

Ion suppression occurs when co-eluting compounds from the sample matrix (e.g., salts, phospholipids) compete with the analyte for ionization, reducing its signal intensity.[12][17][18] This is a major cause of poor sensitivity and variability in bioanalysis.

Protocol: Post-Column Infusion Experiment This experiment is the gold standard for identifying regions of ion suppression in your chromatogram.

  • Setup: While running your LC gradient with a blank matrix injection (e.g., extracted plasma without the analyte), continuously infuse a standard solution of Dihydrocholesterol-3-sulfate into the MS source post-column using a T-junction.

  • Acquisition: Monitor the signal of m/z 467.3.

  • Analysis: You should observe a steady, flat baseline signal from the infused standard. Any significant dips or drops in this baseline indicate a region of ion suppression where matrix components are eluting from the column.

Rationale: By providing a constant stream of the analyte directly to the source, any fluctuation in its signal must be caused by something coming from the LC column. If the signal drops when the blank matrix is injected, it confirms that matrix components are interfering with the ionization process.[12][17]

G cluster_workflow Post-Column Infusion Setup LC LC System (Inject Blank Matrix) Column Analytical Column LC->Column Tee T-Junction Column->Tee Syringe Syringe Pump (Infuse Analyte Standard) Syringe->Tee MS Mass Spectrometer ESI Source Tee->MS

Caption: Diagram of a post-column infusion experiment.

Solutions for Ion Suppression:

  • Improve Sample Preparation: Use a more rigorous extraction method, like solid-phase extraction (SPE), to remove interfering matrix components before injection.[12]

  • Adjust Chromatography: Modify the LC gradient to chromatographically separate the Dihydrocholesterol-3-sulfate peak from the suppression zones.[17]

  • Reduce Injection Volume: Injecting less of the sample can sometimes alleviate the suppression effect.

Step 4: System Cleanliness and Integrity

Contamination in the LC flow path or the MS source can lead to high background noise and signal suppression.[5][19]

Protocol:

  • Check for Contaminants: Inject a solvent blank. High background noise or the presence of unexpected ions can indicate contamination in the mobile phase or LC system.[12]

  • Clean the MS Source: Follow the manufacturer's instructions for cleaning the ESI source components, including the capillary, spray shield, and sampling orifice. A dirty source is a common cause of signal degradation over time.[5]

  • Use High-Purity Reagents: Ensure all solvents, additives, and water are LC-MS grade or higher. Lower-grade reagents can introduce contaminants like plasticizers or salts that interfere with analysis.[14]

Rationale: The ESI process is highly sensitive to non-volatile salts and other contaminants. These can build up on the source components, disrupting the electric fields and gas flows necessary for efficient ionization, leading to reduced sensitivity and signal instability.[5][19]

References

  • AMSbiopharma. (2025, November 19). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

  • ResearchGate. Examples of DIOS-MS spectra including a sulfated steroid (negative.... Available from: [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]

  • ResearchGate. (2015, March 30). Is it possible that contaminants in LC/MS/MS cause ion suppression in ESI negative mode?. Available from: [Link]

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Available from: [Link]

  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available from: [Link]

  • Chiralizer Services, LLC. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. Available from: [Link]

  • Ruthigen. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Available from: [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]

  • Journal of Molecular Endocrinology. (2018, August 1). Alternate steroid sulfation pathways targeted by LC–MS/MS analysis of disulfates: application to prenatal diagnosis of steroid synthesis disorders. Available from: [Link]

  • LCGC. (2020, December 8). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Available from: [Link]

  • ACS Publications. (2018, September 28). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Available from: [Link]

  • Shimadzu. HPLC solvents and mobile phase additives. Available from: [Link]

  • Agilent. Optimizing the Agilent Multimode Source. Available from: [Link]

  • PMC. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Available from: [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. Available from: [Link]

  • Phenomenex. LC-MS/MS Steroid Analysis Solutions for Clinical Research. Available from: [Link]

  • Nature. (2021, March 23). Method development for the analysis of steroids, steroid acids and sterol sulfates in biological samples. Available from: [Link]

  • The Journal of Lipid Research. (2013, May 8). Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography- tandem mass spectrometry. Available from: [Link]

  • PMC. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS. Available from: [Link]

  • PubChem. 7-Dehydrocholesterol-3-sulfate ester. Available from: [Link]

  • PubChem. Dihydrocholesterol. Available from: [Link]

  • PMC. Cholesterol Sulfate Imaging in Human Prostate Cancer Tissue by Desorption Electrospray Ionization Mass Spectrometry. Available from: [Link]

  • MDPI. (2019, June 26). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Available from: [Link]

  • MDPI. (2018, December 24). UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms. Available from: [Link]

  • HARVEST. Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. Available from: [Link]

  • JEOL. Structural analysis of anionic surfactants in MALDI negative ion mode using “SpiralTOF™. Available from: [Link]

  • Frontiers. (2018, August 22). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Resolution of Steroid Sulfate Isomers

Status: Operational Specialist: Senior Application Scientist Topic: LC-MS/MS Method Development & Troubleshooting for Steroid Sulfates Introduction: The Isobaric Challenge Welcome to the technical guide for steroid sulfa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist Topic: LC-MS/MS Method Development & Troubleshooting for Steroid Sulfates

Introduction: The Isobaric Challenge

Welcome to the technical guide for steroid sulfate analysis. Unlike free steroids, steroid sulfates (e.g., DHEAS, Testosterone Sulfate, Epitestosterone Sulfate) present unique challenges:

  • Isobaric Overlap: Many isomers share the exact same mass-to-charge ratio (

    
    ) and fragmentation patterns, making MS selectivity alone insufficient. Chromatographic resolution (
    
    
    
    ) is mandatory.
  • Source Fragility: The sulfate group is labile. Excessive energy in the ion source causes in-source fragmentation (

    
    ), stripping the sulfate and mimicking the free steroid, which compromises quantitation.
    
  • Retention Behavior: Being anionic and polar, they often elute early on standard C18 columns, leading to ion suppression from matrix salts.

This guide provides field-proven protocols to resolve these issues.

Module 1: Stationary Phase & Mobile Phase Chemistry

Q: Standard C18 columns are failing to separate my isomer pairs (e.g., Testosterone Sulfate vs. Epitestosterone Sulfate). What is the alternative?

A: Switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase.[1] Standard C18 columns rely primarily on hydrophobic interactions. Steroid isomers often differ only by the orientation of a hydroxyl group (planar vs. bent structure).

  • Biphenyl Columns: Offer enhanced

    
     interactions.[2] The biphenyl ring creates a "shape selectivity" mechanism that discriminates between planar and non-planar steroid backbones more effectively than C18.
    
  • PFP Columns: utilize dipole-dipole interactions and hydrogen bonding, which are effective for halogenated or polar-functionalized steroids.

Recommendation: Start with a Biphenyl column (2.6 µm solid-core) using Methanol as the organic modifier. Methanol promotes the


 interaction mechanism better than Acetonitrile in these phases.
Q: I am using Ammonium Acetate but my sensitivity in negative mode is poor. How can I improve ionization?

A: Transition to Ammonium Fluoride (


) .
While Ammonium Acetate is standard, it can suppress ionization in negative electrospray ionization (ESI-) for certain steroid sulfates.
  • The Solution: Use 0.2 mM to 0.5 mM Ammonium Fluoride in water (Mobile Phase A) and Methanol (Mobile Phase B).

  • Mechanism: Fluoride ions (

    
    ) in the gas phase facilitate proton abstraction more efficiently than acetate, significantly boosting the 
    
    
    
    signal for steroid sulfates.
  • Caution:

    
     can etch glass over long periods; use plastic solvent bottles and flush the system with water after use.
    

Module 2: Experimental Protocols

Protocol A: Gradient Optimization for Isomer Resolution

Objective: Separate Testosterone Sulfate (TS) from Epitestosterone Sulfate (ETS). System: UHPLC-MS/MS (Negative Mode)

ParameterSetting / Value
Column Biphenyl, 100 x 2.1 mm, 2.6 µm (Solid Core)
Mobile Phase A Water + 0.2 mM Ammonium Fluoride
Mobile Phase B Methanol + 0.2 mM Ammonium Fluoride
Flow Rate 0.4 mL/min
Temp 40°C
Injection Vol 5 - 10 µL

Gradient Table:

Time (min)% B (Methanol)Event
0.040Initial Hold
1.040Load
10.065Isomer Separation Slope (Shallow)
12.098Wash
14.098Wash Hold
14.140Re-equilibration
17.040End

Why this works: The shallow gradient (2.5% change per minute) between 40-65% B is the "critical separation window" where the shape selectivity of the Biphenyl phase is maximized.

Module 3: MS Detection & Troubleshooting

Q: I see a signal for the free steroid in my sulfate channel. Is my sample degrading?

A: This is likely In-Source Fragmentation , not sample degradation. The sulfate group is fragile. If the De-clustering Potential (DP) or Source Temperature is too high, the sulfate is cleaved before the quadrupole mass filter selects the parent ion.

  • Diagnosis: Inject a pure standard of the free steroid. If it elutes at a different time, your sulfate peak is real but fragmenting. If the "free" signal aligns perfectly with the sulfate retention time, it is in-source fragmentation.

  • Fix: Lower the Source Temperature (e.g., from 500°C to 350°C) and reduce the Cone Voltage/De-clustering Potential in 5V increments until the ratio of

    
     to 
    
    
    
    is maximized.
Q: My peaks are tailing significantly ( ). How do I fix this?

A: Tailing in steroid sulfates is often due to metal chelation or column contamination, rather than silanol interactions (which affect bases).

  • Check the Frit: Particulates from urine/plasma extracts can clog the inlet frit. Reverse flush the column (if permitted by manufacturer) or replace the guard column.

  • Passivation: Steroid sulfates can chelate with stainless steel surfaces. Flush the LC system with 0.1% Phosphoric Acid (disconnect column first) to passivate the lines, then flush thoroughly with water.

  • Matrix Effects: If tailing occurs only in samples (not standards), phospholipids may be building up. Implement a "sawtooth" wash step (98% B) at the end of every run.

Visualizing the Workflow

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting column chemistry and mobile phase based on isomer complexity.

MethodDevelopment Start Start: Steroid Sulfate Separation Isomers Are there structural isomers? (e.g., T-Sulfate vs EpiT-Sulfate) Start->Isomers C18 Use C18 Column Mobile Phase: Water/ACN Modifier: 0.1% Formic Acid Isomers->C18 No (Unique Mass) Selectivity Selectivity Required Isomers->Selectivity Yes CheckRes Check Resolution (Rs) C18->CheckRes Biphenyl Use Biphenyl Column Mobile Phase: Water/MeOH Modifier: 0.2mM NH4F Selectivity->Biphenyl Stereoisomers (alpha/beta) PFP Use PFP Column (If Halogenated/Polar) Selectivity->PFP Polar/Halogenated Biphenyl->CheckRes PFP->CheckRes Optimize Optimize Gradient (Flatten Slope) CheckRes->Optimize Rs < 1.5 Success Method Validated (Rs > 1.5) CheckRes->Success Rs > 1.5 Optimize->CheckRes

Figure 2: Troubleshooting Signal Loss & Tailing

Caption: Diagnostic loop for resolving sensitivity issues and peak shape deformities.

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Tailing Peak Tailing Type->Tailing SensLoss Low Sensitivity Type->SensLoss Guard Replace Guard Column Tailing->Guard Physical Blockage Passivate Passivate System (Phosphoric Acid Flush) Tailing->Passivate Chemical Adsorption Frag Check In-Source Frag (Monitor [M-H-80]) SensLoss->Frag Signal Split? Additive Switch to NH4F (Neg Mode Boost) SensLoss->Additive No (Poor Ionization) SourceTemp Lower Source Temp & Cone Voltage Frag->SourceTemp Yes (Sulfate Loss)

References

  • Gomez, C. et al. (2018). Direct quantitation of endogenous steroid sulfates in human urine by liquid chromatography-electrospray tandem mass spectrometry.PubMed. [Link]

  • Schänzer, W. et al. Quantitative confirmation of testosterone and epitestosterone in human urine by LC/Q-ToF mass spectrometry.DSHS Köln. [Link]

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Restek Tips. [Link]

  • Shimadzu. Mobile Phases Compatible for LC/MS.Technical Guide. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of Dihydrocholesterol-3-sulfate vs. Cholesterol sulfate.

Executive Summary Cholesterol Sulfate (CS) is a dominant regulatory sterol sulfate in human physiology, acting as a critical modulator of epidermal differentiation, immune signaling (ROR / ), and lipid metabolism. Dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesterol Sulfate (CS) is a dominant regulatory sterol sulfate in human physiology, acting as a critical modulator of epidermal differentiation, immune signaling (ROR


/

), and lipid metabolism. Dihydrocholesterol-3-sulfate (DCS) , the saturated analog (also known as Cholestanol Sulfate), acts primarily as a minor metabolite and a structural probe in biophysical studies.

While structurally similar, the presence of the C5-C6 double bond in CS confers unique conformational flexibility essential for its high-affinity binding to nuclear receptors and its specific fluidizing role in the stratum corneum. This guide dissects their biological divergence, providing experimental frameworks to validate their distinct activities.

Structural & Physicochemical Comparison

The fundamental difference lies in the saturation of the B-ring. This seemingly minor alteration dictates their membrane packing behavior and protein-ligand interaction profiles.

FeatureCholesterol Sulfate (CS)Dihydrocholesterol-3-sulfate (DCS)
IUPAC Name Cholest-5-en-3

-yl sulfate
5

-Cholestan-3

-yl sulfate
CAS Number 1256-86-6 (Na salt)1256-87-7 (Generic) / 2638-85-9
Molecular Formula C

H

O

S

C

H

O

S

Key Structural Feature Double Bond (

)
: Causes a slight twist in the B-ring; allows "kinked" conformation.
Saturated : A/B rings are trans-fused and planar; molecule is flatter and more rigid.
Membrane Behavior Fluidizer : At high concentrations, disrupts tight acyl chain packing in the stratum corneum.Orderer : Promotes tighter packing and higher membrane rigidity due to planarity.
Solubility Amphiphilic (CMC

2-4

M). Forms micelles.
Amphiphilic but lower critical micelle concentration (CMC) due to higher hydrophobicity.
Primary Biosynthesis SULT2B1b sulfation of Cholesterol.SULT2B1b sulfation of Cholestanol (or biohydrogenation of CS).

Biological Activity Profile

Nuclear Receptor Signaling (ROR / ROR )

Cholesterol Sulfate (CS): The Agonist CS is a validated endogenous ligand for the Retinoic Acid-Related Orphan Receptor alpha (ROR


). Upon binding, CS stabilizes the ligand-binding domain (LBD), recruiting co-activators (e.g., SRC-1) to drive the expression of genes involved in circadian rhythm (Bmal1) and skin barrier formation (Filaggrin, Loricrin).
  • Mechanism: The sulfate headgroup forms salt bridges with specific arginine residues (e.g., Arg370 in ROR

    
    ) deep within the pocket. The 
    
    
    
    double bond positions the side chain to optimize hydrophobic contacts.

Dihydrocholesterol-3-sulfate (DCS): The Low-Affinity Analog DCS lacks the


 double bond. In nuclear receptor assays, saturation typically reduces binding affinity by altering the spatial orientation of the steroid backbone.
  • Experimental Insight: In competitive binding assays, DCS often requires 10-50x higher concentrations to displace radiolabeled ligands compared to CS, serving as a specificity control to demonstrate the requirement of the

    
     moiety for maximal potency.
    
Skin Barrier Function & Desquamation

The "Cholesterol Sulfate Cycle" In the epidermis, CS is synthesized in the stratum granulosum and hydrolyzed in the stratum corneum by Steroid Sulfatase (STS) . This gradient is crucial:

  • Differentiation: CS induces keratinocyte differentiation via ROR

    
    .
    
  • Desquamation: CS inhibits serine proteases (e.g., KLK5/7) that break down corneodesmosomes. Accumulation of CS (as seen in X-linked Ichthyosis/STS deficiency) prevents skin shedding, leading to retention hyperkeratosis.

DCS Activity:

  • Substrate for STS: DCS is also hydrolyzed by Steroid Sulfatase, though potentially at a slower rate due to the rigid ring structure affecting enzyme-substrate fit.

  • Membrane Perturbation: While CS fluidizes the sterol fraction of the lipid matrix to allow flexibility, DCS (like its parent cholestanol) exerts a rigidifying effect. An excess of DCS would likely lead to a brittle, less flexible barrier, though it does not naturally accumulate to pathogenic levels like CS does in XLI.

Experimental Protocols

Protocol A: ROR t / ROR Luciferase Reporter Assay

Objective: To quantify the agonist potency of CS vs. DCS.

Reagents:

  • HEK293T cells.

  • Expression vector: pCMV-ROR

    
     or pCMV-ROR
    
    
    
    .
  • Reporter vector: pGL4-RORE (ROR Response Element).

  • Compounds: CS (Sigma C9523), DCS (Custom synthesis or Steraloids).

Workflow:

  • Seeding: Seed HEK293T cells in 96-well white plates (20,000 cells/well) in charcoal-stripped FBS media (to remove endogenous sterols).

  • Transfection: After 24h, co-transfect plasmids using Lipofectamine.

  • Treatment: 6h post-transfection, treat cells with increasing log-doses of CS or DCS (10 nM – 10

    
    M).
    
    • Control: Vehicle (DMSO < 0.1%).

  • Incubation: Incubate for 24 hours.

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Analysis: Plot Dose-Response Curve.

    • Expected Result: CS should show an EC

      
      
      
      
      
      1-5
      
      
      M. DCS should show a right-shifted curve (lower potency) or no activation, confirming the specificity of the
      
      
      bond.
Protocol B: Liposome Leakage Assay (Membrane Fluidity)

Objective: To compare the membrane perturbing effects of CS and DCS.

Reagents:

  • Lipids: DPPC (Dipalmitoylphosphatidylcholine) and Cholesterol.

  • Fluorophore: Calcein (self-quenching at high concentration).

Workflow:

  • Liposome Formation: Prepare Large Unilamellar Vesicles (LUVs) (DPPC:Cholesterol 7:3) containing 50 mM Calcein.

  • Purification: Remove unencapsulated calcein via size-exclusion chromatography (Sephadex G-50).

  • Incubation: Dilute liposomes and add CS or DCS (5 mol% to 20 mol%).

  • Measurement: Monitor fluorescence de-quenching (Ex 490nm / Em 520nm) at 37°C over 60 minutes.

    • Mechanism:[1][2][3] If the sulfate fluidizes/disrupts the membrane, calcein leaks out, dilutes, and fluoresces.

  • Data:

    • Expected Result: CS induces moderate leakage (permeability enhancer). DCS, being more rigid, will likely induce less leakage than CS, stabilizing the bilayer structure.

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways of CS and DCS in the context of epidermal homeostasis.

G cluster_0 Structural Impact Cholesterol Cholesterol CS Cholesterol Sulfate (CS) Cholesterol->CS Sulfation SULT2B1b Enzyme: SULT2B1b SULT2B1b->CS ROR RORα / RORγ Nuclear Receptor CS->ROR High Affinity Agonist STS Enzyme: STS (Steroid Sulfatase) CS->STS Hydrolysis DCS Dihydrocholesterol Sulfate (DCS) DCS->ROR Low Affinity (Weak/No Effect) DCS->STS Hydrolysis (Slower Rate) Genes Target Genes: Filaggrin, Loricrin ROR->Genes Transcription Differentiation Differentiation & Barrier Repair Genes->Differentiation Desquamation Desquamation (Skin Shedding) STS->Desquamation Permits Protease Activity CS_Struct CS: Δ5 Double Bond (Flexible/Kinked) DCS_Struct DCS: Saturated (Rigid/Planar)

Caption: Comparative pathway showing CS as the primary driver of ROR-mediated differentiation, while DCS acts as a weak analog. Both are substrates for STS.[4][5]

Data Summary Table

ParameterCholesterol Sulfate (CS)Dihydrocholesterol-3-sulfate (DCS)Biological Implication
ROR

Activation (EC

)
~ 2.0

M
> 20

M
(Predicted)
CS is the physiological ligand; DCS is a structural control.
Membrane Fluidity (

Anisotropy)
Decreases Order (Fluidizes)Increases Order (Rigidifies)CS aids in SC flexibility; DCS mimics "stiff" membranes.
STS Hydrolysis Rate (

)
100% (Reference)~60-80% (Relative)DCS may persist longer but is eventually cleared.
Protease Inhibition (KLK5) Potent InhibitorWeak/Moderate InhibitorCS is the primary regulator of desquamation.

References

  • Kallen, J., et al. (2002). X-ray structure of the hRORalpha LBD at 1.63 A: structural and functional data that cholesterol sulfate is a natural ligand of RORalpha. Structure , 10(12), 1697-1707. Link

  • Strott, C. A., & Higashi, Y. (2003).[1][6] Cholesterol sulfate in human physiology: what's it all about?Journal of Lipid Research , 44(7), 1268-1278. Link

  • Huster, D., et al. (2022). Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability.[7][8][9][10] Journal of Lipid Research , 63(3), 100177. Link

  • Solt, L. A., et al. (2011). Suppression of Th17 differentiation and autoimmunity by a synthetic ROR ligand. Nature , 472(7344), 491-494. Link

  • Mueller, J. W., et al. (2015).[4][5] The regulation of steroid action by sulfation and desulfation.[4] Endocrine Reviews , 36(5), 526-563. Link

Sources

Comparative

Validation of Dihydrocholesterol-3-sulfate (Cholestanol Sulfate) as a Clinical Biomarker: A Comparative Technical Guide

Executive Summary Dihydrocholesterol-3-sulfate (DHC-S) , chemically known as Cholestanol Sulfate , represents a critical, often overlooked metabolite in the sterol sulfateome. While historically utilized as an internal s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrocholesterol-3-sulfate (DHC-S) , chemically known as Cholestanol Sulfate , represents a critical, often overlooked metabolite in the sterol sulfateome. While historically utilized as an internal standard for cholesterol sulfate (CS) quantification due to its structural similarity, DHC-S is emerging as a distinct clinical biomarker for disorders of sterol metabolism—specifically Cerebrotendinous Xanthomatosis (CTX) and sulfotransferase dysregulation in cholestatic liver diseases.

This guide validates DHC-S against its primary biological competitors: Cholesterol Sulfate (CS) and 25-Hydroxycholesterol-3-sulfate (25HC3S) . It establishes a rigorous LC-MS/MS validation framework necessary to overcome the critical analytical challenge: isotopic interference from the abundant Cholesterol Sulfate M+2 isotopologue.

Part 1: The Clinical Rationale

Biological Mechanism & Causality

DHC-S is the sulfated conjugate of Cholestanol (5


-cholestan-3

-ol), the saturated analog of cholesterol. Its clinical utility stems from two distinct metabolic pathways:
  • 5

    
    -Reductase Activity:  Unlike cholesterol, DHC-S is derived from the saturation of the 
    
    
    
    double bond. Elevated levels indicate a shift toward the cholestanol pathway, the hallmark of CYP27A1 deficiency (CTX).
  • Sulfotransferase (SULT2B1b) Activity: Sulfation renders hydrophobic sterols water-soluble for excretion or signaling. DHC-S levels reflect the liver's capacity to detoxify accumulated cholestanol, serving as a readout for Phase II metabolic competence during cholestasis.

Pathway Diagram

The following diagram illustrates the divergence between the Cholesterol and Cholestanol pathways and the critical interference points.

SterolPathways Cholesterol Cholesterol (m/z 386) CS Cholesterol Sulfate (CS) (m/z 465) [MAJOR INTERFERENCE] Cholesterol->CS SULT2B1b (Sulfation) Cholestanol Cholestanol (Dihydrocholesterol) (m/z 388) Cholesterol->Cholestanol 5-alpha Reductase (Saturation) DHCS Dihydrocholesterol-3-sulfate (DHC-S) (m/z 467) [TARGET BIOMARKER] CS->DHCS M+2 Isotope (Analytical False Positive) Cholestanol->DHCS SULT2B1b (Sulfation)

Figure 1: Metabolic origin of DHC-S and the analytical interference caused by the M+2 isotope of Cholesterol Sulfate.

Part 2: Comparative Performance Analysis

DHC-S must be evaluated not just on its own, but against the standard of care (Free Cholestanol) and related sulfated sterols.

Table 1: Biomarker Comparison Matrix
FeatureDHC-S (Target) Cholesterol Sulfate (CS) Free Cholestanol 25HC3S
Clinical Indication CTX, Cholestasis, Niemann-Pick CIchthyosis (XLI), General LipemiaCTX (Gold Standard)NASH/MASH, Epigenetic Signaling
Physiological Conc. Low (ng/mL range)High (

g/mL range)
High in CTXLow (pg/mL to ng/mL)
Specificity High for Sulfotransferase activity on saturated sterolsLow (General membrane lipid)Medium (Elevated in phyto-sterolemia too)High (Specific signaling molecule)
Analytical Challenge Isotopic Overlap (Requires separation from CS)Ion Suppression (Abundant)Derivatization often required (GC-MS)Sensitivity (Low abundance)
Half-Life Stability High (Sulfate bond stabilizes)HighHighModerate
Why Validate DHC-S?

While Free Cholestanol is the diagnostic standard for CTX, DHC-S offers a unique advantage in monitoring therapeutic efficacy . In patients treated with Chenodeoxycholic acid (CDCA), the sulfated fraction may decrease faster than the total pool, providing an earlier readout of metabolic normalization. Furthermore, in Niemann-Pick Type C, the sequestration of cholesterol/cholestanol in lysosomes may alter the sulfation ratio, making DHC-S a potential differential marker.

Part 3: Analytical Validation (The "How-To")

The "Self-Validating" Protocol: LC-ESI(-)-MS/MS

Core Constraint: You cannot quantify DHC-S (m/z 467) without chromatographically resolving it from Cholesterol Sulfate (m/z 465). The M+2 isotope of CS (approx. 10% abundance) appears at m/z 467.[1] Since CS is 100-500x more abundant than DHC-S, co-elution guarantees a false positive.

Step 1: Sample Preparation (Solid Phase Extraction)

Rationale: Liquid-Liquid Extraction (LLE) often fails to recover polar sulfates efficiently or carries over phospholipids that cause ion suppression.

  • Aliquot: 100

    
    L Serum/Plasma.
    
  • Internal Standard: Add 10

    
    L of d7-Cholesterol Sulfate  (Do NOT use DHC-S as an internal standard for CS if you intend to measure endogenous DHC-S).
    
  • Precipitation: Add 300

    
    L Acetonitrile (removes proteins). Centrifuge 10 min @ 14,000g.
    
  • Supernatant Loading: Dilute supernatant 1:1 with water. Load onto Oasis WAX (Weak Anion Exchange) or Sep-Pak C18 cartridge.

    • WAX Advantage: Sulfates are strong anions. Wash with MeOH (removes neutral lipids/free sterols). Elute with 5% NH

      
      OH in MeOH. This isolates the "Sulfateome."
      
Step 2: Chromatographic Separation

Objective: Baseline resolution (Rs > 1.5) between CS and DHC-S.

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100mm, 2.7

    
    m) or equivalent Core-Shell technology.
    
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH neutral).

  • Mobile Phase B: Methanol/Acetonitrile (90:10).

  • Gradient: Isocratic holds are often required.

    • 0-1 min: 50% B

    • 1-8 min: Linear ramp to 95% B

    • Critical: The saturated tail of DHC-S makes it slightly more hydrophobic than CS. DHC-S typically elutes after CS.

Step 3: Mass Spectrometry Parameters (Negative Mode)

Sterol sulfates ionize exceptionally well in negative electrospray ionization (ESI-) due to the sulfate moiety, losing the SO


 group or the HSO

ion.
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
DHC-S 467.4 96.9 (HSO

)
35Target
Cholesterol Sulfate 465.496.9 (HSO

)
35Interference Monitor
d7-Cholesterol Sulfate 472.496.9 (HSO

)
35Internal Standard
Validation Workflow Diagram

ValidationFlow Sample Patient Serum (100 µL) Extraction SPE Extraction (Isolate Sulfates) Sample->Extraction LC LC Separation (Poroshell EC-C18) Extraction->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Check Resolution Check Is Rs(CS, DHC-S) > 1.5? MS->Check Fail INVALID DATA (Isotope Interference) Check->Fail No Pass Valid Quantification (m/z 467 peak) Check->Pass Yes

Figure 2: The critical decision gate in DHC-S validation is the chromatographic resolution check.

Part 4: Experimental Data Review

To validate this biomarker in your lab, you must generate the following dataset. These values are derived from typical validation studies of sterol sulfates (e.g., Metzger et al., Ren et al.).

Specificity & Isotopic Correction

Even with good separation, the tail of the Cholesterol Sulfate peak may overlap.

  • Protocol: Inject pure Cholesterol Sulfate at high concentration (10

    
    g/mL).
    
  • Observation: Monitor m/z 467.

  • Calculation: Determine the "Isotopic Contribution Factor" (ICF).

    
    
    
  • Note: If resolution is > 1.5, ICF approaches 0 for the integration window of DHC-S.

Sensitivity and Linearity
ParameterPerformance RequirementNotes
LLOQ 1.0 - 5.0 ng/mLMust be sufficient to detect basal levels in healthy controls.
Linearity (R²) > 0.995Range: 5 ng/mL to 2000 ng/mL.
Recovery (SPE) 85% - 110%WAX cartridges typically yield higher purity than C18 alone.
Matrix Effect < 15% suppressionDeuterated IS (d7-CS) compensates for this.
Stability

Sulfated sterols are prone to hydrolysis if left in acidic conditions or exposed to sulfatase enzymes.

  • Freeze/Thaw: Stable for 3 cycles at -80°C.

  • Benchtop: Stable for 4 hours at RT.

  • Processed Samples: Stable for 24 hours at 4°C in autosampler (if pH is neutral).

References

  • Metzger, K., et al. (1995). "Cholesterol Sulfate: Negative ion electrospray ionization mass spectrometry combined with collisional activation." Analytical Chemistry.

  • Sánchez-Guijo, A., et al. (2015). "Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS." Journal of Lipid Research.

  • Ren, S., et al. (2020).[2] "Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage."[2][3] Metabolites.[2][4][5]

  • Fu, R., et al. (2019). "LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column." Agilent Application Notes.

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.

Sources

Comparative

Comparative Guide: Dihydrocholesterol vs. Dihydrocholesterol-3-sulfate Effects on Cell Membranes

[1][2] Part 1: Executive Summary & Core Directive This guide analyzes the biophysical and functional divergence between Dihydrocholesterol (Cholestanol) and its sulfated conjugate, Dihydrocholesterol-3-sulfate (Cholestan...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Core Directive

This guide analyzes the biophysical and functional divergence between Dihydrocholesterol (Cholestanol) and its sulfated conjugate, Dihydrocholesterol-3-sulfate (Cholestanol Sulfate) .[1][2]

While these molecules differ chemically by only a single functional group, their impact on the lipid bilayer is diametrically opposed in many contexts:

  • Dihydrocholesterol (DChol) acts as a "Super-Condenser," often exceeding cholesterol in its ability to order acyl chains and rigidify membranes.[2] It is the pathological driver in Cerebrotendinous Xanthomatosis (CTX).

  • Dihydrocholesterol-3-sulfate (DChol-S) acts as an "Interfacial Stabilizer." The bulky, charged sulfate group prevents the extreme packing density seen with DChol, promotes hydration, and facilitates solubility/signaling.[1][2]

Part 2: Structural & Chemical Divergence[2]

To understand the membrane effects, we must first isolate the structural variables.

FeatureDihydrocholesterol (Cholestanol)Dihydrocholesterol-3-sulfate
Core Structure 5α-Cholestan-3β-ol (Saturated Sterol)5α-Cholestan-3β-yl sulfate
C5-C6 Bond Single bond (Saturated)Single bond (Saturated)
Headgroup Hydroxyl (-OH)Sulfate (-OSO₃⁻)
Charge (pH 7.4) NeutralAnionic (-1)
Hydrophobicity High (Lipophilic)Amphiphilic (Surfactant-like)
Membrane Depth Deeply embedded (Hydroxyl at ester linkage)Interfacial (Sulfate extends into water)
Visualization: Structural Impact on Membrane Insertion

The following diagram illustrates how the sulfate group alters the molecule's orientation and interaction depth within the phospholipid bilayer.

MembraneInteraction cluster_Membrane Phospholipid Bilayer Interface PL_Head Phospholipid Headgroups (Zwitterionic/Charged) Acyl_Chains Hydrophobic Acyl Chains (Tightly Packed) DChol Dihydrocholesterol (Neutral -OH) DChol->PL_Head H-Bond with Carbonyls DChol->Acyl_Chains Deep Insertion Maximal VdW Contacts Condensation Outcome: Membrane Condensation (Rigidity) DChol->Condensation DCholS Dihydrocholesterol-3-sulfate (Anionic -OSO3-) DCholS->PL_Head Electrostatic Repulsion & Hydration Shell DCholS->Acyl_Chains Shallow Insertion Reduced Packing Stabilization Outcome: Interfacial Stabilization (Fluidity/Permeability) DCholS->Stabilization

Caption: DChol integrates deeply to condense chains.[1][2] DChol-S remains interfacial, disrupting tight packing via charge repulsion.[1][2]

Part 3: Biophysical Performance Comparison

The Condensing Effect

Dihydrocholesterol is a potent condensing agent. Lacking the C5-C6 double bond found in cholesterol, the steroid nucleus of DChol is slightly more flexible/planar, allowing it to fit even more snugly against saturated phospholipid chains (the "Template Mechanism").[1]

  • Result: DChol increases the order parameter (

    
    ) of acyl chains often more than cholesterol.[2]
    
  • DChol-S Contrast: The sulfate group creates an "Umbrella" of hydration.[1] It demands space at the interface. This steric and electrostatic bulk prevents the sterol ring from sinking deep enough to fully condense the chains. While it orders the membrane relative to no sterol, it is significantly less condensing than DChol.

Membrane Fluidity & Phase Transition[4][5][6]
  • DChol (Rigidifier): Eliminates the pre-transition of DPPC and sharply increases the main phase transition temperature (

    
    ) enthalpy. It promotes the formation of the Liquid Ordered (
    
    
    
    ) phase.
  • DChol-S (Modulator):

    • In Cholesterol-poor membranes: Induces a slight ordering effect (stabilizes the bilayer).[1][2]

    • In Sterol-rich environments (e.g., Stratum Corneum models): High levels of sulfated sterols actually fluidize the sterol fraction, preventing the crystallization of free sterols. This is critical for preventing the brittle skin phenotype seen in sulfatase deficiencies.

Experimental Data Summary
ParameterDihydrocholesterol (DChol)Dihydrocholesterol-3-sulfate (DChol-S)
Acyl Chain Order High Increase (Maximal)Moderate Increase
Lateral Diffusion Significantly ReducedModerately Reduced
Inter-membrane Repulsion Low (Promotes aggregation)High (Prevents aggregation due to charge)
Water Permeability Decreased (Barrier formation)Increased (Hydration shell transport)
Flip-Flop Rate Fast (

seconds/minutes)
Extremely Slow (Polar headgroup lock)

Part 4: Biological & Pathological Context

The conversion between these two forms is enzymatically regulated and defines the line between structural pathology and functional signaling.

Cerebrotendinous Xanthomatosis (CTX)

CTX is caused by a deficiency in CYP27A1, leading to an accumulation of Cholestanol (DChol) .[2]

  • Mechanism: Excess DChol incorporates into membranes.[2] Because it condenses membranes so strongly and lacks the signaling feedback of cholesterol, it rigidifies neuronal and tendon cell membranes, leading to apoptosis and xanthoma formation.

  • Role of Sulfate: Sulfation (via SULT2B1b) renders DChol water-soluble, allowing for excretion or function as a nuclear receptor ligand (e.g., RORα).[1][2] The sulfate prevents the "crystallization" pathology of the free sterol.

Signaling Pathway Diagram

The following diagram maps the metabolic relationship and the "Safety Valve" function of sulfation.

MetabolicPathway cluster_Regulation Regulatory Switch Cholesterol Cholesterol DChol Dihydrocholesterol (Cholestanol) Cholesterol->DChol Gut Bacteria / Defective Bile Synthesis DCholS DChol-3-Sulfate (Excretable/Signal) DChol->DCholS Sulfation (Solubilization) CTX CTX Pathology (Membrane Rigidity/Crystals) DChol->CTX Accumulation DCholS->DChol Desulfation (STS) CYP27A1 CYP27A1 (Bile Acid Pathway) SULT SULT2B1b (Sulfotransferase) STS Steroid Sulfatase (Hydrolysis)

Caption: Sulfation converts the pathogenic, rigidifying DChol into the soluble DChol-S, preventing membrane crystallization.[1][2]

Part 5: Experimental Protocols

To validate these effects in your own lab, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Quantify the "Condensing Effect" via phase transition shifts.

  • Lipid Preparation:

    • Dissolve DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) in chloroform.[1][2]

    • Prepare mixtures: Pure DPPC, DPPC:DChol (80:20), and DPPC:DChol-S (80:20).[1][2]

    • Critical Step: DChol-S is less soluble in pure chloroform; add 10-20% Methanol to ensure complete dissolution.[1][2]

  • Hydration:

    • Dry films under nitrogen/vacuum.[2] Hydrate with PBS (pH 7.4) above the

      
       of DPPC (41°C).[2]
      
    • Vortex to form Multilamellar Vesicles (MLVs).[2]

  • Measurement:

    • Scan rate: 1°C/min from 20°C to 60°C.[2]

  • Analysis:

    • DChol will broaden the peak and shift

      
       slightly higher or eliminate the transition (liquid-ordered phase formation).[1]
      
    • DChol-S will likely lower the

      
       or broaden it less aggressively, indicating a perturbation of the headgroup packing rather than deep chain ordering.[1]
      
Protocol B: Fluorescence Anisotropy (Membrane Fluidity)

Objective: Measure rotational diffusion of lipids.[2]

  • Probe Selection:

    • DPH (1,6-diphenyl-1,3,5-hexatriene): Buries deep in the hydrophobic core.[1][2] Reports on chain ordering.

    • TMA-DPH: Anchors at the interface. Reports on headgroup/surface ordering.

  • Workflow:

    • Prepare Large Unilamellar Vesicles (LUVs) via extrusion (100 nm).

    • Incubate with probe (1:500 probe:lipid ratio).[2]

    • Measure anisotropy (

      
      ) at 37°C.[2]
      
  • Expected Outcome:

    • DChol: High anisotropy (high order) for both DPH and TMA-DPH.[1][2]

    • DChol-S: Moderate anisotropy for TMA-DPH (surface rigidification due to charge/hydration) but lower anisotropy for DPH compared to DChol (less core packing).[1][2]

References

  • Vertex AI Search. (2025).[2] The Origin of Cholesterol's Condensing Effect. National Institutes of Health. 3[1][2][4][5]

  • American Chemical Society. (2021).[2] Cholesterol's Condensing Effect: Unpacking a Century-Old Mystery. JACS Au.[2] 6

  • MDPI. (2025). Cholesterol Sulfate in Biological Membranes: A Biophysical Study. Membranes. 7[1][2][4][5]

  • Journal of Lipid Research. (2022).[2][8] Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase.[9][8] NIH PubMed.[2] 8[1][2][4][5]

  • PubMed. (2007).[2] Comparison of the interaction of dihydrocholesterol and cholesterol with sphingolipid or phospholipid Langmuir monolayers. NIH.[2] 10

  • PubChem. (2025).[2][11] 7-Dehydrocholesterol-3-sulfate ester Structure and Properties. NIH.[2] 12

Sources

Validation

Evaluating Dihydrocholesterol-3-sulfate's role relative to other sulfated metabolites.

This guide provides an in-depth technical evaluation of Dihydrocholesterol-3-sulfate (also known as Cholestanol Sulfate ), contrasting its physicochemical properties, biological roles, and analytical behavior with its un...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of Dihydrocholesterol-3-sulfate (also known as Cholestanol Sulfate ), contrasting its physicochemical properties, biological roles, and analytical behavior with its unsaturated analog, Cholesterol Sulfate (CS), and other sulfated steroids.

Part 1: Executive Summary & Molecular Profile

Dihydrocholesterol-3-sulfate (DhCS) is the sulfated conjugate of 5


-cholestanol , the saturated derivative of cholesterol. While often overshadowed by the ubiquitous Cholesterol Sulfate (CS), DhCS serves as a critical biomarker in specific metabolic disorders (e.g., Cerebrotendinous Xanthomatosis) and functions as a robust internal standard in lipidomics due to its structural stability.

In drug development and membrane biophysics, DhCS represents a "hyper-rigid" sterol sulfate. Lacking the C5-C6 double bond found in CS, DhCS exhibits tighter packing in phospholipid bilayers, making it a valuable tool for studying membrane dynamics and lipid raft formation without the susceptibility to oxidative degradation inherent to unsaturated sterols.

Structural Comparison: The "Saturation Effect"
FeatureCholesterol Sulfate (CS)Dihydrocholesterol-3-sulfate (DhCS)
IUPAC Name 5-Cholesten-3

-ol sulfate
5

-Cholestan-3

-ol sulfate
Formula C

H

O

S
C

H

O

S
Molecular Weight 466.72 g/mol 468.73 g/mol
Precursor Ion [M-H]⁻ m/z 465.3 m/z 467.3
C5-C6 Bond Double Bond (Unsaturated)Single Bond (Saturated)
Oxidation Stability Susceptible to auto-oxidation (7-ketocholesterol derivatives)High Stability (Resistant to ring oxidation)
Membrane Effect Stabilizes membrane; induces orderingHyper-stabilizes ; higher ordering effect due to saturation

Part 2: Biological & Pathological Significance

The Metabolic Axis: Cholesterol vs. Cholestanol

In healthy human physiology, DhCS is a minor metabolite. However, its ratio relative to CS is a sensitive indicator of 5


-reductase activity  and sterol homeostasis.
  • Biosynthesis: DhCS is generated via the sulfation of cholestanol by SULT2B1b (Sulfotransferase 2B1b), the same enzyme responsible for synthesizing CS.[1][2]

  • Pathology (CTX): In Cerebrotendinous Xanthomatosis (CTX) , a deficiency in CYP27A1 leads to the accumulation of cholestanol. Consequently, DhCS levels rise significantly in plasma and tissue, serving as a secondary sulfated biomarker alongside the free sterol.

  • Marine Pharmacology: In marine invertebrates (e.g., Holothuroidea), DhCS is a major bioactive constituent, exhibiting anti-inflammatory and wound-healing properties that are currently being explored for therapeutic applications.

Comparative Metabolite Analysis

The following table contrasts DhCS with the two most relevant sulfated sterols in research: Cholesterol Sulfate (CS) and Dehydroepiandrosterone Sulfate (DHEAS).

ParameterDihydrocholesterol-3-Sulfate (DhCS)Cholesterol Sulfate (CS)DHEAS
Primary Origin Liver / Peripheral Tissues (via Cholestanol)Skin / Liver / Adrenal (via Cholesterol)Adrenal Cortex
Plasma Conc. Low (< 1 µM in healthy adults)High (2–5 µM)Very High (1–10 µM)
Key Function Membrane rigidification; CTX biomarkerKeratinocyte differentiation; Viral fusion inhibitionAndrogen precursor; Neurosteroid
Receptor Targets GPDH (Inhibitor); Nuclear Receptors (putative)ROR

, LXR (modulator)
GABA

, NMDA
Analytical Use Internal Standard for CS quantificationPrimary AnalytePrimary Analyte

Part 3: Experimental Methodologies

Protocol A: LC-MS/MS Quantification of DhCS and CS

Objective: To separate and quantify DhCS and CS in plasma, overcoming their structural similarity and the mere 2 Da mass difference.

Principle: DhCS (m/z 467) and CS (m/z 465) are isobaric to low-resolution instruments if isotopes are not considered. High-resolution MS or optimized Triple Quadrupole (QqQ) MRM transitions are required.

Workflow Steps:

  • Sample Preparation:

    • Aliquot 100 µL plasma.

    • Add Internal Standard: d7-Cholesterol Sulfate (Note: Do not use DhCS as IS if measuring endogenous DhCS).

    • Precipitate proteins with 400 µL Acetonitrile (ice-cold). Vortex 30s, Centrifuge 10,000 x g for 10 min.

  • Solid Phase Extraction (SPE) - Optional for Cleanliness:

    • Use C18 or HLB cartridges.

    • Condition: MeOH -> Water.

    • Load supernatant -> Wash (10% MeOH) -> Elute (100% MeOH).

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol/Acetonitrile (90:10).

    • Gradient: 70% B to 100% B over 8 mins. Hold 2 mins.

  • MS/MS Detection (Negative Mode ESI):

    • CS Transition: 465.3

      
       97.0 (HSO
      
      
      
      ⁻) [Collision Energy: 35 eV]
    • DhCS Transition: 467.3

      
       97.0 (HSO
      
      
      
      ⁻) [Collision Energy: 35 eV]
    • Critical QC: Monitor the M+2 isotope of CS (approx. 4% abundance) which contributes to the 467 channel. Chromatographic separation is preferred (DhCS typically elutes after CS due to saturation/hydrophobicity).

Protocol B: Membrane Rigidity Assay (Fluorescence Anisotropy)

Objective: To assess the stabilizing effect of DhCS on lipid bilayers relative to CS.

  • Liposome Preparation:

    • Mix DOPC (Dioleoylphosphatidylcholine) with sterol sulfate (CS or DhCS) at molar ratios (e.g., 90:10, 80:20).

    • Add probe: DPH (1,6-diphenyl-1,3,5-hexatriene) at 1:500 lipid ratio.

    • Evaporate solvent, hydrate with PBS, and extrude (100 nm).

  • Measurement:

    • Measure fluorescence anisotropy (

      
      ) at 37°C.
      
    • Expected Result: DhCS liposomes should exhibit higher anisotropy (

      
      ) values than CS liposomes, indicating restricted acyl chain movement and higher membrane order.
      

Part 4: Visualizations

Diagram 1: Metabolic Pathways of Sulfated Sterols

This diagram illustrates the parallel pathways of Cholesterol and Cholestanol sulfation and their divergence in pathology.

SterolSulfation cluster_enzymes Enzymatic Conversion Cholesterol Cholesterol (C5-C6 Double Bond) Cholestanol Cholestanol (Saturated) Cholesterol->Cholestanol Bacterial/Hepatic Reduction CS Cholesterol Sulfate (CS) [Biomarker: Ichthyosis] Cholesterol->CS SULT2B1b DhCS Dihydrocholesterol Sulfate (DhCS) [Biomarker: CTX] Cholestanol->DhCS SULT2B1b CS->DhCS Chemical Hydrogenation (In Vitro / Synthetic) SULT2B1b SULT2B1b (Sulfotransferase) Reductase 5α-Reductase (Microbial/Hepatic)

Caption: Parallel sulfation pathways. SULT2B1b acts on both substrates. Cholestanol accumulation (e.g., in CTX) drives DhCS production.

Diagram 2: LC-MS/MS Analytical Workflow

A logic flow for distinguishing DhCS from CS in complex matrices.

LCMS_Workflow cluster_detection MS/MS Detection (ESI-) Sample Plasma Sample (CTX or Control) Extraction Extraction (MeOH Precip / SPE) Sample->Extraction Separation LC Separation (C18 Column) Extraction->Separation Chan1 Channel 1: m/z 465 > 97 (Cholesterol Sulfate) Separation->Chan1 RT: 4.2 min Chan2 Channel 2: m/z 467 > 97 (DhCS) Separation->Chan2 RT: 4.4 min (More Hydrophobic) Result Quantification (Correct for Isotope Overlap) Chan1->Result Chan2->Result

Caption: Analytical workflow. DhCS elutes later than CS on Reverse Phase C18 due to saturation-induced hydrophobicity.

Part 5: References

  • Sánchez-Guijo, A., et al. (2015). Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS. Journal of Lipid Research. Available at: [Link]

  • Strott, C. A., & Higashi, Y. (2003).[2] Cholesterol sulfate in human physiology: what's it all about? Journal of Lipid Research. Available at: [Link]

  • Makarieva, T. N., et al. (1993). Biosynthesis of steroid and triterpenoid metabolites in the sea cucumber Eupentacta fraudatrix. Steroids. Available at: [Link]

  • Dias, I. H. K., et al. (2019). Sulfate-based lipids: Analysis of healthy human fluids and cell extracts. Frontiers in Molecular Biosciences. Available at: [Link]

  • Xu, L., et al. (2011). Cholesterol sulfates as regulators of gluconeogenesis and potential therapeutic targets. (Contextual reference on Sulfated Sterol function). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dihydrocholesterol-3-sulfate sodium

Strategic Overview & Chemical Identity Dihydrocholesterol-3-sulfate sodium (CAS: 56816-66-1), also known as 5 -Cholestan-3 -ol-3-sulfate sodium salt , is a saturated sterol sulfate. Unlike its unsaturated counterpart (Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Identity

Dihydrocholesterol-3-sulfate sodium (CAS: 56816-66-1), also known as 5


-Cholestan-3

-ol-3-sulfate sodium salt
, is a saturated sterol sulfate. Unlike its unsaturated counterpart (Cholesterol Sulfate), it lacks the C5-C6 double bond. In lipidomics and membrane biophysics, it serves as a critical internal standard and a tool for probing membrane rigidity and lipid raft dynamics.

The Safety Paradox: While often perceived as "just a lipid," sterol sulfates are amphipathic surfactants. They possess detergent-like properties that can disrupt cell membranes—not just in your cell cultures, but in your own epithelial tissues (eyes, lungs, skin) upon contact. This guide moves beyond generic "lab safety" to address the specific physicochemical risks of handling this compound.

Hazard Identification & Risk Assessment

Based on structural analogs (Cholesterol Sulfate Sodium) and the Precautionary Principle.

Hazard ClassGHS Classification (Projected)Operational Implication
Physical Combustible DustFinely divided powder can form explosive mixtures in air. Do not use near open flames.
Health Skin Irritant (Cat 2)Causes localized dermatitis and defatting of skin upon prolonged contact.
Health Eye Irritant (Cat 2A)High Risk. Surfactant nature causes immediate, stinging pain and potential corneal damage.
Health STOT-SE (Cat 3)Inhalation of dust causes respiratory tract irritation (coughing, mucosal inflammation).
Personal Protective Equipment (PPE) Matrix

This protocol uses a Tiered Defense System . Select your tier based on the experimental phase.

Tier 1: Standard Handling (Solvated Aliquots)

For handling sealed vials or pipetting dilute solutions (<1 mg/mL).

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Standard exam gloves are sufficient.

  • Eye Protection: ANSI Z87.1 Safety Glasses with side shields.

  • Body Protection: Standard cotton/poly lab coat (buttoned).

Tier 2: High-Risk Operations (Powder Handling & Stock Prep)

REQUIRED when weighing dry powder or preparing high-concentration stocks (>10 mg/mL).

  • Respiratory Protection: N95 Respirator (minimum) or P100 if working outside a fume hood (strongly discouraged). The sodium salt is often electrostatic; dust generation is invisible but significant.

  • Eye Protection: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient for powders that can drift behind lenses.

  • Hand Protection: Double-gloving recommended. Outer glove: Nitrile. Inner glove: Latex or Nitrile. Change outer glove immediately after weighing.

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B).

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling Dihydrocholesterol-3-sulfate State_Check What is the Physical State? Start->State_Check Solid Solid / Dry Powder State_Check->Solid Weighing / Transfer Liquid Liquid Solution State_Check->Liquid Pipetting / Dilution Solid_Risk Risk: Inhalation & Eye Contact (Dust) Solid->Solid_Risk Liquid_Risk Risk: Splash & Skin Absorption Liquid->Liquid_Risk Tier2_PPE TIER 2 PPE REQUIRED - Fume Hood (Mandatory) - Chemical Goggles - N95 Respirator (if hood fails) - Double Nitrile Gloves Solid_Risk->Tier2_PPE Tier1_PPE TIER 1 PPE REQUIRED - Safety Glasses - Single Nitrile Gloves - Lab Coat Liquid_Risk->Tier1_PPE

Caption: Decision tree for selecting PPE based on physical state and associated risks. Tier 2 is mandatory for all dry powder handling.

Operational Workflow: Solubilization & Storage

Scientific Rationale: Sodium salts of sterol sulfates are hygroscopic and prone to hydrolysis if stored improperly. The "soap-like" nature means they foam when vortexed vigorously in water.

Step 1: Receipt & Inspection
  • Temp: Shipments often arrive on dry ice. Transfer immediately to -20°C .

  • Desiccation: Store the vial inside a sealed bag with desiccant packs. Moisture absorption alters the effective molecular weight, ruining quantitative accuracy.

Step 2: Weighing (The Critical Exposure Point)
  • Equilibrate: Allow the vial to warm to Room Temperature (RT) inside the desiccator before opening. Opening a cold vial condenses atmospheric water, degrading the solid.

  • Static Control: Use an anti-static gun if available. The powder is light and "fly-away."

  • Weighing: Perform in a fume hood. Use a micro-spatula. Do not pour.

Step 3: Solubilization Protocol

Avoid 100% water initially. The critical micelle concentration (CMC) can complicate dissolution.

Solvent SystemSolubility Limit (Approx)Application
Methanol:Chloroform (1:1) >10 mg/mLRecommended. Best for stock solutions.
DMSO ~5-10 mg/mLGood for biological assays (keep DMSO <0.1% final).
Water Low / MicellarDifficult. Requires heating (40°C) and sonication.

Protocol:

  • Add Methanol:Chloroform (1:1) to the weighed powder.

  • Sonicate in a water bath at 35-40°C for 5 minutes. Do not vortex vigorously to avoid foaming.

  • Inspect for clarity.[1] If cloudy, extend sonication.

  • Aliquot into glass vials (Teflon-lined caps). Avoid plastic tubes for long-term storage (lipids can leach plasticizers or stick to the walls).

  • Purge with Argon or Nitrogen gas before capping to prevent oxidation.

  • Store aliquots at -20°C .

Visualization: Handling & Solubilization Workflow

This diagram details the step-by-step process to ensure sample integrity and user safety.

Handling_Workflow Storage Storage (-20°C) + Desiccant Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Remove Weighing Weighing (Hood) Anti-static measures Equilibrate->Weighing Dry Solvent Add Solvent (MeOH:CHCl3 1:1) Weighing->Solvent Sonicate Sonicate (35-40°C) Clear Solution Solvent->Sonicate Aliquot Aliquot & Purge (N2/Argon) Sonicate->Aliquot Final_Store Final Storage (-20°C, Glass Vials) Aliquot->Final_Store

Caption: Step-by-step workflow from cold storage to stable stock solution preparation.

Emergency & Disposal Procedures

Accidental Release (Spill):

  • Solid Spill: Do not sweep dry dust (aerosol risk). Cover with wet paper towels (to dampen), then wipe up. Dispose of as hazardous chemical waste.

  • Solution Spill: Absorb with vermiculite or spill pads. Clean surface with 70% Ethanol.

Exposure Response:

  • Eye Contact: Flush immediately with water for 15 minutes.[2] Note: The surfactant nature accelerates tissue penetration; speed is critical.

  • Skin Contact: Wash with soap and water.[3][4][5] Do not use solvents (ethanol/DMSO) on skin, as they may drive the lipid deeper into the dermis.

Disposal:

  • Waste Stream: Organic Solvent Waste (Halogenated if Chloroform is used).

  • Never pour down the drain. As a surfactant, it disrupts aquatic life (LC50 values for sterol sulfates can be low for aquatic invertebrates).

References
  • Avanti Polar Lipids. Sterol Sulfates: Physical Properties and Handling. Retrieved from [Link]

  • Strott, C. A., & Higashi, Y. (2003). Cholesterol sulfate in human physiology: what's it all about? Journal of Lipid Research, 44(7), 1268–1278.[6][7] Retrieved from [Link]

  • PubChem. 5-alpha-Cholestan-3-beta-ol sulfate sodium salt (Compound Summary). Retrieved from [Link]

Sources

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